2-Chloro-5-methoxypyrazine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5-methoxypyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c1-9-5-3-7-4(6)2-8-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXEDKXSWNOQSKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80450741 | |
| Record name | 2-chloro-5-methoxypyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80450741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33332-31-9 | |
| Record name | 2-chloro-5-methoxypyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80450741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-5-methoxypyrazine | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
2-Chloro-5-methoxypyrazine physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Chloro-5-methoxypyrazine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document consolidates key data including its chemical identity, physical characteristics, and reactivity profile. Detailed experimental protocols for its synthesis are outlined, and logical workflows are visualized to facilitate a deeper understanding for researchers and drug development professionals.
Chemical Identity
This compound is an aromatic heterocyclic compound. The pyrazine ring, substituted with a chloro and a methoxy group, makes it a valuable building block in organic synthesis.
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | 5-Methoxy-2-chloropyrazine, 2-chloranyl-5-methoxy-pyrazine |
| CAS Number | 33332-31-9[1][2][3] |
| Molecular Formula | C₅H₅ClN₂O[1][2] |
| Canonical SMILES | COC1=CN=C(Cl)N=C1[2] |
| InChI | InChI=1S/C5H5ClN2O/c1-9-5-3-7-4(6)2-8-5/h2-3H,1H3[2] |
| InChIKey | TXEDKXSWNOQSKG-UHFFFAOYSA-N[2][4] |
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized below. Limited experimental data is available in the public domain for some properties.
| Property | Value | Source |
| Molecular Weight | 144.56 g/mol | [1][2][4] |
| Appearance | Not specified, likely a solid at room temperature | Inferred |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Solubility | Data not available | |
| logP (Octanol/Water) | 1.52 | [4] |
Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Two singlets in the aromatic region (δ 7.5-8.5 ppm) and a singlet for the methoxy group protons (δ 3.8-4.2 ppm). |
| ¹³C NMR | Signals for five distinct carbon atoms, including those in the pyrazine ring and the methoxy group. |
| Mass Spec (EI) | A molecular ion peak (M+) at m/z 144 and a characteristic M+2 peak due to the ³⁷Cl isotope. |
| IR Spectroscopy | C-H, C=N, C=C, and C-O stretching vibrations. |
Chemical Reactivity and Synthesis
The chemical behavior of this compound is dictated by the electron-deficient nature of the pyrazine ring, further influenced by the electron-withdrawing chloro group and the electron-donating methoxy group.
Reactivity: The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr) reactions. The pyrazine ring's nitrogen atoms activate the ring towards nucleophilic attack, making the displacement of the chloride ion favorable with a variety of nucleophiles (e.g., amines, alkoxides, thiols).[5][6] The methoxy group, being electron-donating, can modulate the reactivity of the ring.
Caption: Generalized Nucleophilic Aromatic Substitution (SNAr) pathway for this compound.
Synthesis: A common synthetic route to this compound likely involves the nucleophilic substitution of a dichloro-precursor. For instance, starting from 2,5-dichloropyrazine, selective methoxylation can be achieved.
Caption: Proposed synthesis workflow for this compound from 2,5-Dichloropyrazine.
Experimental Protocols
While a specific, peer-reviewed protocol for this compound was not found, a general procedure can be adapted from the synthesis of similar methoxypyrazines.[7]
Protocol: Synthesis of this compound via Nucleophilic Substitution
-
Materials:
-
2,5-Dichloropyrazine
-
Sodium methoxide (solid or as a solution in methanol)
-
Anhydrous methanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
-
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,5-dichloropyrazine in anhydrous methanol.
-
Carefully add one equivalent of sodium methoxide to the stirred solution. An exothermic reaction may be observed.
-
Heat the reaction mixture to a gentle reflux and monitor the reaction progress using Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Partition the resulting residue between diethyl ether and water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by vacuum distillation or column chromatography on silica gel.
-
Safety Information
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]
-
It is recommended to handle this chemical in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). For complete safety information, refer to the Safety Data Sheet (SDS).[8][9][10][11][12]
References
- 1. This compound - CAS:33332-31-9 - Sunway Pharm Ltd [3wpharm.com]
- 2. 33332-31-9 | this compound - AiFChem [aifchem.com]
- 3. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 4. This compound [stenutz.eu]
- 5. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. chemscene.com [chemscene.com]
- 12. fishersci.com [fishersci.com]
Spectroscopic Profile of 2-Chloro-5-methoxypyrazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for the heterocyclic compound 2-Chloro-5-methoxypyrazine. Due to the limited availability of public experimental spectra for this specific molecule, this document focuses on predicted spectroscopic data derived from computational models. These predictions offer valuable insights for the characterization and identification of this compound in various research and development settings. Furthermore, this guide outlines comprehensive, representative experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) that can be adapted for the analysis of this compound and its derivatives.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These values are computationally generated and should be used as a reference for experimental verification.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Atom Number | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-3 | 8.0 - 8.2 | Singlet |
| H-6 | 7.8 - 8.0 | Singlet |
| -OCH₃ | 3.9 - 4.1 | Singlet |
Solvent: CDCl₃. Spectrometer Frequency: 400 MHz.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Atom Number | Predicted Chemical Shift (δ, ppm) |
| C-2 | 150 - 155 |
| C-3 | 135 - 140 |
| C-5 | 155 - 160 |
| C-6 | 130 - 135 |
| -OCH₃ | 55 - 60 |
Solvent: CDCl₃. Spectrometer Frequency: 100 MHz.
Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3000 | C-H Stretch (Aromatic) | Pyrazine Ring |
| 2950 - 2850 | C-H Stretch (Aliphatic) | Methoxy Group |
| 1600 - 1550 | C=N Stretch | Pyrazine Ring |
| 1500 - 1400 | C=C Stretch (Aromatic) | Pyrazine Ring |
| 1250 - 1200 | C-O-C Stretch (Asymmetric) | Methoxy Group |
| 1100 - 1000 | C-O-C Stretch (Symmetric) | Methoxy Group |
| 850 - 800 | C-Cl Stretch | Chloro Group |
| 900 - 675 | C-H Out-of-Plane Bend | Pyrazine Ring |
Table 4: Predicted Mass Spectrometry (MS) Data for this compound
| m/z | Predicted Relative Intensity | Ion Fragment |
| 144/146 | High | [M]⁺ (Molecular Ion, ³⁵Cl/³⁷Cl isotopes) |
| 115/117 | Moderate | [M - CHO]⁺ |
| 101/103 | Moderate | [M - CH₃]⁺ |
| 80 | Moderate | [M - CH₃ - Cl]⁺ |
Experimental Protocols
The following are generalized experimental protocols for acquiring spectroscopic data for pyrazine derivatives and can be adapted for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines a standard procedure for the acquisition of ¹H and ¹³C NMR spectra.[1]
I. Sample Preparation:
-
Weighing: Accurately weigh approximately 5-10 mg of the purified this compound sample into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Dissolution: Gently agitate the tube to ensure complete dissolution of the sample.
II. Instrument Setup and Data Acquisition:
-
Spectrometer: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Tuning and Locking: Tune the probe for ¹H and ¹³C frequencies and lock the field frequency using the deuterium signal of the solvent.
-
Shimming: Optimize the magnetic field homogeneity to obtain sharp and symmetrical peaks.
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: ~16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: ~220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096.
-
III. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase and baseline correct the spectra.
-
Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
Fourier-Transform Infrared (FTIR) Spectroscopy
This protocol describes a general method for obtaining an FTIR spectrum of an organic compound.[2][3]
I. Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the liquid or solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
II. Instrument Setup and Data Acquisition:
-
Spectrometer: Use an FTIR spectrometer equipped with a universal ATR accessory.
-
Background Scan: Collect a background spectrum of the empty, clean ATR crystal.
-
Sample Scan: Collect the spectrum of the sample.
-
Spectral Range: Typically scan from 4000 cm⁻¹ to 400 cm⁻¹.[2]
-
Resolution: Set the spectral resolution to 4 cm⁻¹.
-
Number of Scans: Co-add 16-32 scans to improve the signal-to-noise ratio.
III. Data Processing:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform baseline correction if necessary.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for the analysis of volatile and semi-volatile organic compounds like this compound.[4][5]
I. Sample Preparation:
-
Dilution: Prepare a dilute solution of the this compound sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 10-100 µg/mL.
II. Instrument Setup and Data Acquisition:
-
Gas Chromatograph (GC):
-
Column: Use a non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[5]
-
Injector: Set to splitless or split mode at a temperature of 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C for 2 minutes.
-
Ramp: Increase at 10°C/min to 280°C.[5]
-
Hold: Maintain at 280°C for 5 minutes.
-
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[5]
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
III. Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of the identified peak and compare the fragmentation pattern with the predicted data or a library spectrum if available.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound.
Caption: Workflow for the spectroscopic analysis of a chemical compound.
References
CAS number and molecular structure of 2-Chloro-5-methoxypyrazine
This technical guide provides a comprehensive overview of 2-Chloro-5-methoxypyrazine, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document details its chemical identity, molecular structure, synthesis, and potential applications, with a focus on data presentation and experimental methodology.
Chemical Identity and Molecular Structure
This compound is a substituted pyrazine, a class of aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 4 of the six-membered ring. The presence of both a chloro and a methoxy group on the pyrazine ring makes it a versatile intermediate for further chemical modifications.
CAS Number: 33332-31-9[1]
Molecular Formula: C₅H₅ClN₂O
Molecular Structure
The structure of this compound is characterized by a pyrazine ring substituted with a chlorine atom at position 2 and a methoxy group at position 5.
Structural Representations:
| Format | Identifier |
| SMILES | COC1=CN=C(C=N1)Cl |
| InChI | InChI=1S/C5H5ClN2O/c1-9-5-3-7-4(6)2-8-5/h2-3H,1H3 |
Molecular Weight: 144.56 g/mol [2]
Physicochemical and Spectroscopic Data
Precise experimental data for this compound is not extensively available in public literature. The following tables present a combination of available data for the target molecule and related, structurally similar compounds to provide a useful reference for researchers.
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 144.56 | [2] |
| Molecular Formula | C₅H₅ClN₂O | [1] |
Note: Further experimental determination of properties such as melting point, boiling point, and solubility is recommended.
Spectroscopic Data
While specific spectra for this compound are not readily found in peer-reviewed literature, data for the related compound 2-methoxypyrazine can provide an indication of the expected spectral characteristics. The presence of the chlorine atom will influence the chemical shifts in NMR and the fragmentation pattern in mass spectrometry.
Table 2.2.1: Predicted and Analogous Spectroscopic Data
| Spectroscopy | Expected Features for this compound | Reference Data (2-methoxypyrazine) |
| ¹H NMR | Two singlets in the aromatic region (δ 7.5-8.5 ppm), one singlet for the methoxy group (δ ~4.0 ppm). | δ (CDCl₃, ppm): 8.08 (s, 1H), 8.02 (d, J=2.8 Hz, 1H), 7.89 (d, J=2.8 Hz, 1H), 3.98 (s, 3H) |
| ¹³C NMR | Signals for four aromatic carbons and one methoxy carbon. The carbon bearing the chlorine will be significantly shifted. | δ (CDCl₃, ppm): 162.8, 142.9, 137.9, 134.1, 53.6 |
| Mass Spec (EI) | Molecular ion peak (M+) at m/z 144 and a characteristic M+2 peak due to the ³⁷Cl isotope. | m/z (%): 110 (M+, 100), 82 (45), 69 (80), 53 (30), 42 (55) |
| IR | Bands for C-H aromatic stretching, C=N and C=C ring stretching, C-O stretching, and C-Cl stretching. | ν (cm⁻¹): 3050, 2950, 1590, 1540, 1470, 1400, 1260, 1150, 1030, 850 |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through nucleophilic aromatic substitution (SNAr) on a dichloropyrazine precursor. The differential reactivity of the chlorine atoms on 2,5-dichloropyrazine allows for selective monosubstitution.
Proposed Synthetic Pathway
A plausible and common method for the synthesis involves the reaction of 2,5-dichloropyrazine with sodium methoxide. The chlorine at the 2-position is generally more reactive towards nucleophilic attack.
References
The Expanding Therapeutic Potential of 2-Chloro-5-methoxypyrazine Derivatives: A Technical Guide
For Immediate Release
Shanghai, China – December 28, 2025 – The heterocyclic compound 2-Chloro-5-methoxypyrazine is emerging as a versatile scaffold in medicinal chemistry, leading to the development of novel derivatives with a broad spectrum of potential biological activities. This technical guide provides an in-depth overview for researchers, scientists, and drug development professionals on the synthesis, biological evaluation, and mechanisms of action of these promising compounds, with a focus on their potential applications in neurodegenerative diseases, oncology, and infectious diseases.
The pyrazine ring is a well-established pharmacophore found in numerous FDA-approved drugs. The strategic placement of a chloro group and a methoxy group at the 2 and 5 positions, respectively, of the pyrazine ring provides a unique combination of reactivity and physicochemical properties. The chloro atom serves as a versatile handle for various chemical modifications, particularly for carbon-carbon and carbon-nitrogen bond formation through cross-coupling reactions, while the methoxy group can influence the compound's metabolic stability and binding interactions with biological targets.
Neuroprotective Activities: Targeting Acetylcholinesterase
A significant area of investigation for pyrazine derivatives is in the treatment of neurodegenerative disorders such as Alzheimer's disease. One key therapeutic strategy is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. A series of 2-chloro-3-hydrazinopyrazine derivatives have been synthesized and evaluated for their AChE inhibitory activity.
Quantitative Data: Acetylcholinesterase Inhibition
| Compound | Target | IC50 (µM) | Reference Compound | IC50 (µM) |
| CHP4 | Acetylcholinesterase | 3.76 | Donepezil | 0.53 |
| CHP5 | Acetylcholinesterase | 4.2 | Donepezil | 0.53 |
Table 1: In vitro acetylcholinesterase inhibitory activity of 2-chloro-3-hydrazinopyrazine derivatives.[1]
Experimental Protocol: Acetylcholinesterase Inhibition Assay
The acetylcholinesterase inhibitory activity of the synthesized compounds was determined using a modified Ellman's method. The assay is performed in a 96-well microplate. The reaction mixture contains a phosphate buffer (pH 8.0), a solution of the test compound in DMSO, acetylthiocholine iodide (ATCI) as the substrate, and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) as the chromogen. The reaction is initiated by the addition of acetylcholinesterase enzyme. The hydrolysis of ATCI by the enzyme produces thiocholine, which reacts with DTNB to form the yellow anion 5-thio-2-nitrobenzoate. The absorbance of the colored product is measured at 412 nm using a microplate reader. The percentage of inhibition is calculated by comparing the reaction rates with and without the inhibitor. The IC50 value, the concentration of the inhibitor required to inhibit 50% of the enzyme activity, is then determined from the dose-response curve.
Anticancer Activities: Targeting Kinase Signaling Pathways
The pyrazine scaffold is a common feature in many kinase inhibitors. Derivatives of this compound are being explored as potential anticancer agents due to their ability to inhibit various kinases involved in cancer cell proliferation and survival. One notable example is the development of Checkpoint Kinase 1 (Chk1) inhibitors.
Quantitative Data: Chk1 Kinase Inhibition
| Compound | Target | IC50 (nM) |
| 2e (a 1-(5-chloro-2-alkoxyphenyl)-3-(5-cyanopyrazin-2-yl)urea derivative) | Chk1 Kinase | 3-10 |
Table 2: In vitro Chk1 kinase inhibitory activity of a pyrazine derivative.
Experimental Protocol: In Vitro Kinase Assay
The inhibitory activity of compounds against a specific kinase is typically evaluated using a biochemical assay. For example, a common method is a radiometric assay that measures the incorporation of radioactive phosphate from [γ-³²P]ATP into a substrate peptide by the kinase. The reaction is carried out in a buffer containing the kinase, the substrate, ATP (spiked with [γ-³²P]ATP), and the test compound. After incubation, the reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP, often by spotting the reaction mixture onto phosphocellulose paper followed by washing. The amount of radioactivity incorporated into the substrate is then quantified using a scintillation counter. The IC50 value is determined by measuring the enzyme activity at various inhibitor concentrations.
Antimicrobial and Antifungal Activities
Derivatives of pyrazine have long been recognized for their antimicrobial properties. The incorporation of a chloro group can enhance the lipophilicity and cell permeability of these compounds, potentially leading to improved antimicrobial and antifungal efficacy. While specific studies on this compound derivatives are still emerging, related chloro-pyrazine derivatives have shown promising activity.
Quantitative Data: Antimycobacterial Activity
| Compound Series | Target Organism | MIC (µM) |
| Alkylamino derivatives of N-benzyl-5-chloropyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | 4.6 - 10 |
Table 3: In vitro antimycobacterial activity of N-benzyl-5-chloropyrazine-2-carboxamide derivatives.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The antimicrobial activity of the synthesized compounds is typically determined by the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC). This assay is performed in a 96-well microplate. A serial dilution of the test compound is prepared in a suitable growth medium. A standardized inoculum of the target microorganism (bacteria or fungi) is then added to each well. The plates are incubated under appropriate conditions for the specific microorganism. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Future Directions
The diverse biological activities demonstrated by derivatives of this compound and related structures underscore the significant potential of this scaffold in drug discovery. Future research will likely focus on:
-
Expansion of Chemical Diversity: Utilizing advanced synthetic methodologies, such as Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, to generate larger and more diverse libraries of this compound derivatives.
-
Structure-Activity Relationship (SAR) Studies: In-depth SAR studies to optimize the potency, selectivity, and pharmacokinetic properties of lead compounds.
-
Mechanism of Action Studies: Elucidation of the precise molecular mechanisms by which these compounds exert their biological effects.
-
In Vivo Efficacy and Safety Profiling: Evaluation of the most promising candidates in relevant animal models to assess their therapeutic potential and safety profiles.
The continued exploration of this compound derivatives holds great promise for the development of novel therapeutics to address unmet medical needs in various disease areas.
References
The Ascendance of the Pyrazine Ring: A Technical Guide to its Discovery, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazine, a six-membered heterocyclic aromatic compound with two nitrogen atoms at positions 1 and 4, represents a structural motif of paramount importance in the landscape of chemical and biological sciences.[1] Initially identified as components of natural products and food aromas, pyrazine and its derivatives have garnered substantial attention for their diverse and potent biological activities.[1] This technical guide provides a comprehensive literature review on the discovery of pyrazine compounds, detailing their synthesis, biological activities, and the signaling pathways they modulate. The content is tailored for researchers, scientists, and drug development professionals, offering in-depth experimental protocols, quantitative data, and visual representations of complex biological interactions.
Foundational Discoveries and Synthetic Methodologies
The journey of pyrazine chemistry began with early discoveries in natural products, where they were identified as key contributors to the flavor and aroma of roasted and fermented foods.[1] This initial interest spurred the development of synthetic methodologies to access this important heterocyclic core.
Classical Synthetic Routes
Two of the earliest and most fundamental methods for pyrazine synthesis are the Staedel–Rugheimer and Gutknecht pyrazine syntheses.
Staedel–Rugheimer Pyrazine Synthesis (1876): This method involves the reaction of a 2-chloroacetophenone with ammonia to form an α-amino ketone, which then undergoes self-condensation and subsequent oxidation to yield a pyrazine.[2][3]
Gutknecht Pyrazine Synthesis (1879): A variation of the Staedel–Rugheimer synthesis, the Gutknecht method is also based on the self-condensation of α-amino ketones, but differs in the in situ generation of the α-amino ketone intermediate.[4][5]
Modern Synthetic Approaches
While the classical methods are still in use, a variety of modern synthetic strategies have been developed to afford a wider range of substituted pyrazines with greater efficiency and control. These include the condensation of α-dicarbonyl compounds with 1,2-diamines, which is a versatile and widely used method.[6]
Experimental Protocols
Protocol 1: Staedel–Rugheimer Synthesis of 2,5-Diphenylpyrazine
Materials:
-
2-Chloroacetophenone
-
Aqueous Ammonia (excess)
-
Ethanol
-
Copper(II) sulfate (or other oxidizing agent)
-
Standard laboratory glassware
Procedure:
-
Preparation of α-Aminoacetophenone: Dissolve 2-chloroacetophenone (1 equivalent) in ethanol in a round-bottom flask. Add an excess of aqueous ammonia to the solution. Heat the mixture under reflux for several hours. Monitor the reaction by thin-layer chromatography (TLC).
-
Isolation of Intermediate: After the reaction is complete, cool the mixture and isolate the intermediate α-aminoacetophenone. This can often be achieved by removing the solvent under reduced pressure and purifying the residue.
-
Self-Condensation and Oxidation: Heat the isolated α-aminoacetophenone in a suitable solvent such as ethanol or acetic acid. The self-condensation will occur to form a dihydropyrazine intermediate.
-
Oxidation: Add an oxidizing agent, such as copper(II) sulfate, to the reaction mixture and continue heating to facilitate the oxidation of the dihydropyrazine to 2,5-diphenylpyrazine.[2] Air can also be bubbled through the reaction mixture to achieve oxidation.[4]
-
Purification: Cool the reaction mixture and isolate the crude 2,5-diphenylpyrazine by filtration. The product can be further purified by recrystallization from a suitable solvent like ethanol.[2]
Protocol 2: Gutknecht Synthesis of 2,3,5,6-Tetramethylpyrazine
Materials:
-
Diacetyl monoxime (or other α-oximino ketone precursor)
-
Zinc dust
-
Acetic acid
-
Sodium hydroxide
-
Standard laboratory glassware
Procedure:
-
Reduction to α-Amino Ketone: In a flask equipped with a stirrer, dissolve diacetyl monoxime in a mixture of acetic acid and water. Gradually add zinc dust to the solution while maintaining a controlled temperature. This reduction step generates the α-amino ketone in situ.
-
Dimerization: After the reduction is complete, carefully neutralize the reaction mixture with a sodium hydroxide solution. The α-amino ketone will then undergo spontaneous dimerization to form the dihydropyrazine intermediate.
-
Oxidation: The dihydropyrazine can be oxidized to 2,3,5,6-tetramethylpyrazine by air oxidation, which may occur spontaneously upon standing, or by the addition of a mild oxidizing agent.
-
Isolation and Purification: The product can be isolated by extraction with an organic solvent, followed by distillation or recrystallization to yield pure 2,3,5,6-tetramethylpyrazine.
Protocol 3: Purification of Pyrazines by Column Chromatography
Materials:
-
Crude pyrazine product
-
Silica gel
-
Appropriate solvent system (e.g., hexane/ethyl acetate mixture)
-
Chromatography column and accessories
Procedure:
-
Column Preparation: Prepare a silica gel column using a suitable slurry packing method with the chosen eluent.
-
Sample Loading: Dissolve the crude pyrazine product in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if necessary to separate the desired pyrazine from impurities.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC or GC-MS to identify the fractions containing the pure pyrazine derivative.[7]
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified pyrazine.
Biological Activities of Pyrazine Derivatives
Pyrazine-containing compounds exhibit a remarkable breadth of biological activities, making them attractive scaffolds for drug discovery.[1] Their therapeutic potential spans across various disease areas, with significant research focused on their anticancer, antimicrobial, and anti-inflammatory properties.
Anticancer Activity
A significant number of pyrazine derivatives have been synthesized and evaluated for their anticancer properties.[8] These compounds often exert their effects by targeting key signaling pathways involved in cancer cell proliferation, survival, and metastasis.[1]
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers.[1] Several pyrazine-based compounds have been developed as potent inhibitors of various protein kinases.
Src homology region 2 domain-containing phosphatase 2 (SHP2) is a non-receptor protein tyrosine phosphatase that plays a critical role in mediating signaling downstream of receptor tyrosine kinases (RTKs).[9] SHP2 is a key component of the Ras-mitogen-activated protein kinase (MAPK), JAK-STAT, and PI3K-AKT signaling pathways.[10] Aberrant SHP2 activity is implicated in the pathogenesis of various cancers.
A number of pyrazine-based allosteric inhibitors of SHP2 have been developed. These inhibitors bind to a site distinct from the active site, stabilizing an auto-inhibited conformation of the enzyme and thereby blocking its activity.[11]
Table 1: Anticancer Activity of Selected Pyrazine Derivatives
| Compound Class | Target | Cancer Cell Line | IC50 (µM) | Reference |
| Chalcone-Pyrazine Hybrid | - | A549 (Lung) | 0.045 | [12] |
| Chalcone-Pyrazine Hybrid | - | MCF-7 (Breast) | 0.012 | [12] |
| Chalcone-Pyrazine Hybrid | - | DU-145 (Prostate) | 0.33 | [12] |
| Coumarin-Pyrazine Hybrid | C-Raf/MEK1 | HCT116 (Colon) | 0.9 | [12] |
| Pyrazine-based Pt(II) Complex | - | MCF-7 (Breast) | 88 - 120 (µg/mL) | [13] |
Signaling Pathways Modulated by Pyrazine Compounds
The biological effects of pyrazine derivatives are intimately linked to their ability to modulate specific intracellular signaling pathways. Understanding these interactions is crucial for the rational design of novel therapeutic agents.
SHP2-Dependent Signaling Pathways
As a central node in multiple signaling cascades, SHP2 is a key target for pyrazine-based inhibitors. By inhibiting SHP2, these compounds can disrupt downstream signaling through several critical pathways.
JAK-STAT Signaling Pathway
The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is a primary route for cytokine signaling, playing a key role in immunity, cell growth, and differentiation.[14]
PI3K-AKT Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a critical intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[15]
Conclusion
The discovery and development of pyrazine compounds have provided a rich and diverse field of study with significant implications for medicinal chemistry and drug development. From their origins as flavor components to their current status as privileged scaffolds in the design of potent bioactive molecules, pyrazines continue to be a source of inspiration for chemists and biologists alike. This technical guide has provided a comprehensive overview of the core aspects of pyrazine chemistry, including their synthesis, biological activities, and interactions with key signaling pathways. The detailed experimental protocols, quantitative data, and visual representations are intended to serve as a valuable resource for researchers dedicated to advancing our understanding and application of these remarkable heterocyclic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ir.nbu.ac.in [ir.nbu.ac.in]
- 4. benchchem.com [benchchem.com]
- 5. Gutknecht Condensation | CoLab [colab.ws]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural Determinants of SHP-2 Function and Specificity in Xenopus Mesoderm Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. resource.aminer.org [resource.aminer.org]
- 14. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 15. cusabio.com [cusabio.com]
Technical Guide: Safety and Handling of 2-Chloro-5-methoxypyrazine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory setting. The information provided is based on available data for 2-Chloro-5-methoxypyrazine and related compounds. A comprehensive Safety Data Sheet (SDS) for this specific compound is not publicly available. Therefore, all handling and safety procedures should be conducted with the utmost caution, adhering to the principles of chemical safety for hazardous substances. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Introduction
This compound (CAS No. 33332-31-9) is a substituted pyrazine derivative. Pyrazines are a class of heterocyclic aromatic organic compounds with a wide range of applications in pharmaceuticals, agrochemicals, and as flavor and fragrance agents.[1] The presence of a halogenated aromatic ring suggests that this compound should be handled as a potentially hazardous substance. This guide provides a summary of the known safety information and outlines best practices for its handling and use in a research and development setting.
Hazard Identification and Classification
Based on available information from chemical suppliers, this compound is classified with the following hazard statements:[2]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The signal word for this compound is Warning .[2]
Physical and Chemical Properties
Quantitative data for this compound is limited. The following table summarizes the available information.
| Property | Value | Reference |
| CAS Number | 33332-31-9 | [2][3] |
| Molecular Formula | C₅H₅ClN₂O | [3] |
| Molecular Weight | 144.56 g/mol | [3] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 90 °C | [3] |
| Boiling Point | 183.3±35.0 °C (Predicted) | [3] |
| Density | 1.292±0.06 g/cm³ (Predicted) | [3] |
| Flash Point | Not available | |
| Solubility | Not available |
Toxicological Information
| Exposure Route | Hazard | Precautionary Statement | Reference |
| Oral | Harmful if swallowed | P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. | [2] |
| Dermal | Causes skin irritation | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362: Take off contaminated clothing and wash before reuse. | [2] |
| Inhalation | May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER or doctor/physician if you feel unwell. | [2] |
| Eyes | Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. | [2] |
Experimental Protocols
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE. The following are minimum requirements:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant, impermeable gloves (e.g., Nitrile rubber). | Prevents skin contact, which can cause irritation. |
| Body Protection | Chemical-resistant lab coat or coveralls. | Provides a barrier against accidental spills and splashes. |
| Respiratory Protection | Use in a certified chemical fume hood is mandatory. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required. | Mitigates inhalation risk, as the vapor and dust may cause respiratory irritation. |
Weighing and Handling of Powder
Due to the hazardous nature of the powder, all weighing and handling must be performed in a controlled environment to minimize the risk of aerosolization and exposure.
Protocol for Weighing a Hazardous Powder:
-
Preparation:
-
Designate a specific area for handling the powder, preferably within a certified chemical fume hood.[6][7]
-
Cover the work surface with disposable absorbent bench paper.[6]
-
Ensure all necessary equipment (spatulas, weigh boats, containers) is clean and readily available inside the fume hood.
-
Don the appropriate PPE as specified in section 5.1.
-
-
Weighing Procedure (Tare Method):
-
Place a labeled, sealable container on the balance inside the fume hood.
-
Tare the balance to zero.
-
Carefully transfer the desired amount of this compound into the container using a clean spatula. Avoid creating dust.[6][7]
-
Once the desired weight is achieved, securely close the container.
-
If the balance is located outside the fume hood, tare a sealed container, transfer the powder inside the fume hood, seal the container, and then move it to the balance for weighing.[8][9]
-
-
Post-Weighing:
Storage
Proper storage is crucial to maintain the stability of this compound and prevent accidental exposure.
-
Temperature: Store in a cool, dry, and well-ventilated area, ideally between 2-8°C.[3][10]
-
Container: Keep the container tightly sealed to prevent moisture absorption and contamination.[10] Use containers made of glass or high-density polyethylene (HDPE).[10]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[11]
-
Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.[10]
Emergency Procedures
First Aid Measures
| Exposure | First Aid Procedure |
| Inhalation | Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Get medical attention as soon as possible.[2] |
| Skin Contact | Immediately flush the contaminated skin with plenty of soap and water for at least 15 minutes.[12] Remove contaminated clothing while rinsing. If skin irritation persists, get medical advice.[2] |
| Eye Contact | Immediately wash (irrigate) the eyes with large amounts of water for at least 15 minutes, occasionally lifting the lower and upper lids.[12] Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention immediately.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor/physician immediately.[2] |
Spill Response
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For a small spill, carefully cover the powder with an inert absorbent material (e.g., sand, vermiculite).
-
Clean-up: Wearing appropriate PPE, carefully scoop the absorbed material into a designated hazardous waste container. Clean the spill area with a wet cloth or sponge, and place all contaminated materials into the waste container.
-
Decontaminate: Decontaminate the area and any equipment used for cleanup.
-
Report: Report the spill to your supervisor and EHS department.
Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.[13] Collect halogenated organic waste in a separate, properly labeled, and sealed container.[13] Follow all local, state, and federal regulations for hazardous waste disposal.
Visualizations
Caption: Workflow for responding to a this compound spill.
Caption: Hierarchy of controls for safe handling of hazardous chemicals.
References
- 1. researchgate.net [researchgate.net]
- 2. 33332-31-9 | this compound - AiFChem [aifchem.com]
- 3. 5-Methoxy-2-chloropyrazine | 33332-31-9 [chemicalbook.com]
- 4. Halogenated Aromatic Poisoning (PCB and Others) - Special Pet Topics - MSD Veterinary Manual [msdvetmanual.com]
- 5. iloencyclopaedia.org [iloencyclopaedia.org]
- 6. ehs.wisc.edu [ehs.wisc.edu]
- 7. ehso.emory.edu [ehso.emory.edu]
- 8. tmi.utexas.edu [tmi.utexas.edu]
- 9. safety.duke.edu [safety.duke.edu]
- 10. biosynce.com [biosynce.com]
- 11. fishersci.com [fishersci.com]
- 12. ehs.princeton.edu [ehs.princeton.edu]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Solubility of 2-Chloro-5-methoxypyrazine in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of late 2025, publicly available quantitative solubility data and specific experimental protocols for the solubility of 2-Chloro-5-methoxypyrazine in common organic solvents are limited. This guide provides general information based on related compounds and established methodologies.
Introduction
This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. Understanding its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and application. This technical guide aims to provide a comprehensive overview of the solubility characteristics of this compound, addressing the needs of researchers, scientists, and professionals in drug development. In the absence of specific data for this compound, this document leverages information on structurally similar compounds to infer potential solubility properties and outlines a general experimental protocol for determining its solubility.
Predicted Solubility Profile
Based on the chemical structure of this compound, which features a polar pyrazine ring with a chloro and a methoxy substituent, its solubility is expected to be influenced by the polarity of the solvent. It is anticipated to exhibit good solubility in polar aprotic solvents and moderate solubility in polar protic and nonpolar solvents.
-
2-Methoxypyrazine: Miscible with water and organic solvents; soluble in oils.[1]
-
2-Isobutyl-3-methoxypyrazine: Soluble in water, organic solvents, and oils; miscible at room temperature in ethanol.[2]
-
2-methoxy-5-methyl pyrazine: Soluble in alcohol and water.[3]
These examples suggest that the pyrazine core allows for some degree of solubility in a range of solvents. The presence of the chloro group in this compound is expected to increase its polarity and may influence its solubility profile compared to its non-chlorinated analogs.
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the equilibrium solubility of a compound like this compound in various organic solvents. This method is based on the shake-flask method, a widely accepted technique for solubility measurement.
Objective: To determine the concentration of this compound in a saturated solution of a specific organic solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, dimethylformamide, dimethyl sulfoxide) of analytical grade
-
Thermostatically controlled shaker or water bath
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument for concentration measurement.
-
Vials for sample collection and analysis
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The amount of solid should be sufficient to ensure that a saturated solution is formed and that undissolved solid remains at equilibrium.
-
Equilibration: Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined in preliminary experiments by measuring the concentration at different time points until it becomes constant.
-
Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filtration: Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent artificially high solubility values.
-
Dilution: If necessary, dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC.
-
Data Analysis: Calculate the solubility of this compound in the solvent, taking into account any dilution factors. The experiment should be performed in triplicate to ensure the reproducibility of the results.
Logical Workflow for Solubility Determination
The following diagram illustrates the logical workflow for the experimental determination of solubility.
Caption: A logical workflow for the experimental determination of solubility.
Conclusion
While direct quantitative solubility data for this compound in common organic solvents is not currently available in the public domain, this guide provides a framework for researchers to approach its solubility determination. By following the outlined experimental protocol and considering the properties of structurally related compounds, scientists can systematically evaluate the solubility of this compound, enabling its effective use in research and development. The generation and dissemination of such data would be a valuable contribution to the chemical and pharmaceutical sciences.
References
Commercial suppliers and purity of 2-Chloro-5-methoxypyrazine
An In-depth Technical Guide to 2-Chloro-5-methoxypyrazine: Commercial Availability, Purity, and Analysis
For researchers, scientists, and professionals in drug development, this compound is a key heterocyclic building block. Its proper sourcing and characterization are critical for reproducible and reliable results in synthetic chemistry and drug discovery. This technical guide provides a comprehensive overview of commercial suppliers, typical purity levels, and detailed analytical and synthetic protocols related to this compound.
Commercial Availability and Purity
This compound is available from a variety of chemical suppliers who specialize in intermediates for research and development. The purity of the commercially available material is typically suitable for most research applications, though verification upon receipt is always recommended.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Reported Purity |
| AiFChem | 33332-31-9[1] | C₅H₅ClN₂O[1] | 144.56[1] | Not specified |
| AbacipharmTech | 33332-31-9[2] | C₅H₅ClN₂O[2] | 144.56[2] | Not specified |
| Sunway Pharm Ltd | 33332-31-9[3] | C₅H₅N₂OCl[3] | 144.56[3] | 97%[3] |
| Sigma-Aldrich | 33332-31-9 | C₅H₅ClN₂O[4] | 144.56 | Not specified in SDS[4] |
Note: Purity levels can vary between batches and should be confirmed by consulting the supplier's certificate of analysis.
Synthetic Protocols
The primary route for the synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) on a dichloropyrazine precursor. The differential reactivity of the two chlorine atoms on 2,5-dichloropyrazine allows for selective mono-substitution.[5]
Protocol 1: Synthesis of this compound from 2,5-Dichloropyrazine
This protocol is adapted from general procedures for nucleophilic aromatic substitution on dichloropyrazines.[5]
Materials:
-
2,5-Dichloropyrazine
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, condenser, and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,5-dichloropyrazine (1.0 equivalent) in anhydrous methanol.
-
Reagent Addition: Cool the solution in an ice bath to 0 °C. To this stirring solution, add a solution of sodium methoxide (1.0 to 1.1 equivalents) in methanol dropwise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure mono-substitution and consumption of the starting material.
-
Work-up: Upon completion, quench the reaction by adding water. Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Extract the resulting aqueous residue with dichloromethane (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization.[6]
Caption: Synthesis of this compound via SNAr.
Analytical Protocols for Purity Determination
Ensuring the purity of this compound is crucial. Gas Chromatography (GC) is a highly effective method for assessing the purity of volatile and semi-volatile compounds like this pyrazine derivative.[7]
Protocol 2: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general method for the purity assessment of this compound. Instrument conditions may require optimization.
Materials & Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., DB-5, HP-5ms, or similar non-polar column)
-
High-purity helium as carrier gas
-
Sample of this compound
-
Suitable solvent (e.g., acetone, ethyl acetate, or dichloromethane)
-
Volumetric flasks and micropipettes
Procedure:
-
Sample Preparation: Prepare a sample solution by accurately weighing and dissolving approximately 1-2 mg of this compound in 1 mL of a suitable solvent (e.g., acetone) to achieve a concentration of 1-2 mg/mL.[7]
-
GC-MS Instrument Setup (Typical Conditions):
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL (split or splitless mode)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp at 10 °C/min to 250 °C
-
Hold at 250 °C for 5 minutes[7]
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: Scan from m/z 40 to 300
-
-
Data Acquisition and Analysis:
-
Inject the prepared sample into the GC-MS system.
-
Acquire the total ion chromatogram (TIC).
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum (expected molecular ion at m/z 144/146 due to chlorine isotopes).
-
Determine purity by calculating the peak area percentage of the main component relative to the total area of all observed peaks.
-
Caption: Workflow for Purity Analysis by GC-MS.
References
- 1. 33332-31-9 | this compound - AiFChem [aifchem.com]
- 2. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 3. This compound - CAS:33332-31-9 - Sunway Pharm Ltd [3wpharm.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Reactivity profile of 2-Chloro-5-methoxypyrazine
An In-depth Technical Guide to the Reactivity Profile of 2-Chloro-5-methoxypyrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. As a substituted pyrazine, its electron-deficient ring system, functionalized with both an electrophilic chlorine atom and an electron-donating methoxy group, provides a versatile platform for synthetic transformations. This document provides a comprehensive overview of the reactivity profile of this compound, focusing on its principal reaction pathways: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data from analogous systems, and graphical representations of reaction mechanisms and workflows are provided to serve as a technical guide for professionals in drug development and chemical research.
Introduction
Pyrazine and its derivatives are foundational scaffolds in the development of therapeutic agents, with applications ranging from kinase inhibitors to antibacterial agents.[1][2] The pyrazine ring's electron-deficient nature makes it susceptible to nucleophilic attack, while halogenated positions serve as key handles for functionalization via modern cross-coupling chemistry.
This compound (C₅H₅ClN₂O, Mol. Wt.: 144.56 g/mol ) is a bifunctional building block.[3] The chlorine atom at the 2-position is activated towards substitution by both the adjacent and para nitrogen atoms. The methoxy group at the 5-position, being electron-donating, modulates the ring's electronics and provides an additional site for potential interaction in biological systems. This guide will explore the synthetic utility of this molecule.
Synthesis of this compound
A common and practical route to this compound involves the selective monosubstitution of a dichloropyrazine precursor. The differential reactivity of the chlorine atoms in 2,5-dichloropyrazine allows for a controlled reaction with a methoxide source.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis via Selective Methoxylation
This protocol is adapted from procedures for similar nucleophilic substitutions on chloro-aza-aromatic systems.
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,5-dichloropyrazine (1.0 eq) and anhydrous methanol.
-
Reagent Addition: Cool the solution in an ice bath. Add a solution of sodium methoxide (1.0 eq) in methanol dropwise to the stirred solution.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to a gentle reflux for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, cool the mixture and remove the methanol under reduced pressure. Partition the residue between ethyl acetate and water.
-
Isolation: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield this compound.
Reactivity Profile I: Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient pyrazine ring readily undergoes nucleophilic aromatic substitution, particularly at the halogenated C2 position. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, with the aromaticity being restored upon the expulsion of the chloride leaving group.[4][5] This pathway is a cornerstone for introducing diverse functionalities.
Caption: Generalized SNAr mechanism on this compound.
Quantitative Data: SNAr with Amines
Reactions with primary and secondary amines are common, providing access to aminopyrazine derivatives. The following data is based on analogous reactions with other activated chloropyrazines and chloroazines.[6][7]
| Nucleophile | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Morpholine | K₂CO₃ | DMSO | 120 | >90 |
| n-Octylamine | NaOtBu | Toluene | 80-110 | 80-90 |
| Aniline | None (acidic) | Ethanol | 160 (Microwave) | 70-85 |
| Hydrazine | Et₃N | Ethanol | Reflux | >85 |
Experimental Protocol: Reaction with Morpholine (Amine Nucleophile)
-
Setup: In a sealed reaction vial, combine this compound (1.0 eq), morpholine (1.2 eq), and potassium carbonate (K₂CO₃) (2.0 eq) in dimethyl sulfoxide (DMSO).
-
Reaction: Heat the mixture to 120 °C and stir for 6-12 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and pour it into ice-water.
-
Isolation: Collect the resulting precipitate by filtration. If no precipitate forms, extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Reactivity Profile II: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation, enabling the introduction of diverse aryl, heteroaryl, alkynyl, and amino moieties onto the pyrazine core.[2][8]
Caption: Key cross-coupling reactions of this compound.
Suzuki-Miyaura Coupling
This reaction is highly effective for forming C-C bonds with aryl and heteroaryl boronic acids.[2]
| Component | Example |
| Catalyst | Pd(dppf)Cl₂ or Pd₂(dba)₃ |
| Ligand | SPhos, XPhos, or dppf (in catalyst) |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ |
| Solvent | Dioxane/Water or Toluene |
| Temperature | 75-110 °C |
Experimental Protocol: Suzuki Coupling with Phenylboronic Acid (Adapted from[2])
-
Setup: To a reaction vial, add this compound (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq).
-
Reaction: Evacuate and backfill the vial with an inert gas (Argon or Nitrogen). Add anhydrous dioxane and a small amount of water. Heat the mixture at 90 °C for 12-18 hours.
-
Workup: After cooling, dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by flash column chromatography.
Sonogashira Coupling
This reaction introduces alkynyl groups, forming C(sp²)-C(sp) bonds, and is highly efficient for chloropyrazines.[8]
| Component | Example |
| Catalyst | [Pd(allyl)Cl]₂ or Pd(PPh₃)₂Cl₂ |
| Co-catalyst | Copper(I) iodide (CuI) |
| Base | Et₃N or Diisopropylamine (DIPA) |
| Solvent | THF or DMF |
| Temperature | RT - 60 °C |
Buchwald-Hartwig Amination
Provides an alternative to classical SNAr for C-N bond formation, often proceeding under milder conditions with a broader substrate scope.[2][8]
| Component | Example |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ |
| Ligand | BINAP, Xantphos, or Buchwald-type phosphine ligands |
| Base | NaOtBu or K₃PO₄ |
| Solvent | Toluene or Dioxane |
| Temperature | 80-110 °C |
Biological and Pharmacological Relevance
The functionalized pyrazine core is a "privileged scaffold" in drug discovery. The ability to diversify the 2-position of this compound through the reactions described above allows for the generation of large compound libraries for screening against various biological targets.
-
Acetylcholinesterase (AChE) Inhibition: Derivatives of 2-chloro-3-hydrazinopyrazine have shown potent AChE inhibitory effects, suggesting potential applications in treating Alzheimer's disease.[1]
-
Kinase Inhibition: Many pyrazine-based molecules have been investigated as inhibitors of protein kinases, which are critical targets in oncology.[2]
-
Antimicrobial Activity: Pyrazine compounds are known for their broad-spectrum antimicrobial activity. Some have been shown to induce DNA damage and cell-wall stress responses in bacteria.[9]
Caption: Drug discovery workflow using the this compound scaffold.
Conclusion
This compound is a highly valuable and versatile building block for chemical synthesis. Its reactivity is dominated by two primary pathways: nucleophilic aromatic substitution and palladium-catalyzed cross-coupling. These reactions provide reliable and high-yielding methods to introduce a wide array of functional groups at the C2 position. This synthetic tractability, combined with the established biological importance of the pyrazine scaffold, makes this compound a key intermediate for researchers, scientists, and professionals engaged in the design and development of novel pharmaceuticals and functional materials.
References
- 1. Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound [stenutz.eu]
- 4. youtube.com [youtube.com]
- 5. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 9. Biological activities associated with the volatile compound 2,5-bis(1-methylethyl)-pyrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Experimental Protocol for Suzuki Coupling of 2-Chloro-5-methoxypyrazine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the Suzuki-Miyaura cross-coupling of 2-Chloro-5-methoxypyrazine with various boronic acids. This reaction is a cornerstone in medicinal chemistry for the synthesis of novel substituted pyrazines, which are key scaffolds in many biologically active compounds. Given the electronic properties of the methoxy-substituted pyrazine ring, careful selection of the catalytic system is crucial for achieving high yields.
Reaction Principle
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[1] The catalytic cycle involves three main steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex.[2] The electron-donating methoxy group can make this step challenging for chloro-heteroaromatics, often necessitating the use of specialized, electron-rich ligands.[3]
-
Transmetalation: In the presence of a base, the organoboron reagent (e.g., a boronic acid) forms a more nucleophilic boronate species. This species then transfers its organic group to the palladium center.[4]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the desired product, regenerating the catalytically active Pd(0) species.[1]
Experimental Workflow
The general workflow for the Suzuki coupling of this compound is outlined below.
Caption: A generalized experimental workflow for the Suzuki coupling of this compound.
Recommended Reaction Conditions
Due to the potentially lower reactivity of this compound compared to its bromo or iodo counterparts, highly active catalyst systems are recommended.[3][5] Below are two suggested protocols employing robust catalyst systems known to be effective for challenging heteroaryl chlorides.[6][7]
| Parameter | Protocol 1 | Protocol 2 |
| Palladium Precursor | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | Pd(OAc)₂ (Palladium(II) Acetate) |
| Ligand | XPhos | SPhos |
| Base | K₃PO₄ (Potassium Phosphate) | Cs₂CO₃ (Cesium Carbonate) |
| Solvent System | Toluene (anhydrous, degassed) | 1,4-Dioxane / Water (5:1, degassed) |
| Temperature | 100-110 °C | 100 °C |
| Atmosphere | Inert (Nitrogen or Argon) | Inert (Nitrogen or Argon) |
Detailed Experimental Protocols
Materials
-
This compound
-
Aryl- or Heteroarylboronic Acid
-
Palladium Precursor (Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine Ligand (XPhos or SPhos)
-
Base (K₃PO₄ or Cs₂CO₃)
-
Anhydrous, degassed solvent (Toluene or 1,4-Dioxane)
-
Degassed Water
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer with heating
-
Inert gas supply (Nitrogen or Argon)
Protocol 1: Using Pd₂(dba)₃ / XPhos in Toluene
This protocol is based on conditions known to be effective for electron-rich heteroaryl chlorides.
-
Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 mmol, 1.0 equiv.), the desired boronic acid (1.2 mmol, 1.2 equiv.), K₃PO₄ (2.0 mmol, 2.0 equiv.), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), and XPhos (0.03 mmol, 3 mol%) to an oven-dried Schlenk flask equipped with a magnetic stir bar.[3]
-
Inert Atmosphere: Seal the flask with a septum, and if not in a glovebox, evacuate and backfill with nitrogen or argon three times to ensure an oxygen-free environment.[8]
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 110 °C and stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[9]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).[9]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired coupled product.[10]
Protocol 2: Using Pd(OAc)₂ / SPhos in Dioxane/Water
This protocol utilizes a common and highly effective catalyst system for Suzuki couplings in a biphasic solvent system.[2]
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq), the corresponding boronic acid (1.2 mmol, 1.2 eq), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and Cs₂CO₃ (2.0 mmol, 2.0 eq).[2]
-
Inert Atmosphere: Seal the flask and establish an inert atmosphere by evacuating and backfilling with nitrogen or argon three times.[8]
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.[2]
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12-18 hours.
-
Monitoring: Check for the consumption of the starting material using TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (25 mL) and water (15 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).[3]
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting crude material by flash column chromatography on silica gel to yield the final product.
Troubleshooting and Optimization
-
Low Yield: If the reaction shows low conversion, consider increasing the reaction temperature in increments of 10 °C. Ensure the solvents are rigorously degassed, as oxygen can deactivate the catalyst.[4] Using a different base, such as K₂CO₃, or a different solvent system may also improve the yield.[6]
-
Homocoupling of Boronic Acid: This side reaction is often caused by the presence of oxygen.[4] Ensure the reaction is set up under strictly anaerobic conditions.
-
Protodeboronation: The boronic acid can be replaced by a hydrogen atom. Using MIDA boronates or potassium trifluoroborate salts can mitigate this issue, as they are more stable.[11]
Signaling Pathway Diagram
The Suzuki-Miyaura coupling is a catalytic cycle, not a biological signaling pathway. The diagram below illustrates the key steps in the catalytic process.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes and Protocols for the Use of 2-Chloro-5-methoxypyrazine in Agrochemical Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of 2-Chloro-5-methoxypyrazine as a versatile precursor for the synthesis of novel agrochemicals. Due to the proprietary nature of commercial agrochemical development, this document presents a generalized workflow and hypothetical examples based on established chemical principles and the known bioactivity of related pyrazine compounds.
Introduction: The Potential of Pyrazine Scaffolds in Agrochemicals
Pyrazine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal and agrochemical research. Their unique electronic properties and ability to participate in various biological interactions make them attractive scaffolds for the development of novel active ingredients. While many pyrazine-containing compounds are known for their roles as flavor and aroma agents, a growing body of research highlights their potential as potent fungicides, herbicides, and insecticides.
This compound is a key starting material for the synthesis of a diverse range of substituted pyrazines. The presence of a reactive chlorine atom allows for nucleophilic substitution reactions, providing a straightforward route to introduce various functional groups and modulate the biological activity of the resulting molecules. The methoxy group can also influence the compound's solubility, lipophilicity, and metabolic stability, which are critical parameters for effective agrochemical design.
Proposed Synthetic Pathway for Derivative Libraries
A primary application of this compound in agrochemical discovery is its use in the generation of compound libraries for high-throughput screening. The chloro group at the 2-position is susceptible to nucleophilic aromatic substitution, enabling the facile synthesis of a wide array of derivatives.
A general workflow for the synthesis of a library of 2-substituted-5-methoxypyrazine derivatives is outlined below.
Experimental Protocols
The following are example protocols for the synthesis of hypothetical derivatives of this compound. These protocols are intended to be illustrative and may require optimization for specific nucleophiles.
General Protocol for the Synthesis of 2-Amino-5-methoxypyrazine Derivatives
This protocol describes a general method for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Desired amine (e.g., aniline, morpholine, piperidine)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene or 1,4-dioxane)
-
Nitrogen or Argon atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
To a dry reaction flask under an inert atmosphere, add this compound (1.0 eq), the desired amine (1.2 eq), Cs₂CO₃ (2.0 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq).
-
Add anhydrous toluene or 1,4-dioxane to the flask.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-amino-5-methoxypyrazine derivative.
General Protocol for the Synthesis of 2-Thioether-5-methoxypyrazine Derivatives
This protocol outlines a general procedure for the reaction of this compound with a thiol.
Materials:
-
This compound
-
Desired thiol (e.g., thiophenol, benzyl mercaptan)
-
Base (e.g., K₂CO₃ or NaH)
-
Anhydrous solvent (e.g., DMF or DMSO)
-
Nitrogen or Argon atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the desired thiol (1.1 eq) and anhydrous DMF.
-
Add K₂CO₃ (1.5 eq) or NaH (1.2 eq) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous DMF.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-thioether-5-methoxypyrazine derivative.
Hypothetical Biological Activity Data
The following tables present hypothetical biological activity data for a series of imagined compounds derived from this compound. This data is for illustrative purposes to demonstrate how results from biological screening could be presented.
Table 1: Hypothetical Fungicidal Activity of 2-Substituted-5-methoxypyrazine Derivatives
| Compound ID | R-Group | Target Fungus | EC₅₀ (µg/mL) |
| CMP-A1 | -NH-Ph | Botrytis cinerea | 12.5 |
| CMP-A2 | -NH-Cyclohexyl | Botrytis cinerea | 25.8 |
| CMP-T1 | -S-Ph | Fusarium graminearum | 8.2 |
| CMP-T2 | -S-Benzyl | Fusarium graminearum | 15.1 |
| Control | Azoxystrobin | Botrytis cinerea | 0.5 |
| Control | Tebuconazole | Fusarium graminearum | 1.2 |
Table 2: Hypothetical Herbicidal Activity of 2-Substituted-5-methoxypyrazine Derivatives
| Compound ID | R-Group | Target Weed | IC₅₀ (µM) |
| CMP-O1 | -O-Ph | Amaranthus retroflexus | 35.2 |
| CMP-O2 | -O-(4-Cl-Ph) | Amaranthus retroflexus | 9.8 |
| CMP-A3 | -NH-(2,4-diCl-Ph) | Setaria viridis | 42.1 |
| Control | Glyphosate | Amaranthus retroflexus | 2.1 |
| Control | Atrazine | Setaria viridis | 5.5 |
Postulated Mode of Action and Signaling Pathway
Based on the known mechanisms of action of other heterocyclic agrochemicals, it can be postulated that novel pyrazine derivatives may interfere with essential biological processes in target organisms. For example, a potential fungicidal mechanism could involve the inhibition of a key enzyme in a vital metabolic pathway.
The following diagram illustrates a hypothetical signaling pathway for fungal cell wall biosynthesis that could be a target for a novel pyrazine-based fungicide.
In this speculative model, the pyrazine derivative CMP-T1 acts as an inhibitor of chitin synthase, a critical enzyme for the formation of the fungal cell wall. Inhibition of this enzyme would disrupt cell wall integrity, leading to cell lysis and ultimately, fungal death. This mode of action is a well-established target for several commercial fungicides.
Conclusion
This compound represents a promising and versatile starting material for the discovery and development of new agrochemicals. Its reactivity allows for the synthesis of large and diverse compound libraries, which can be screened for a wide range of biological activities. The protocols and hypothetical data presented in these application notes provide a framework for researchers to explore the potential of this valuable chemical precursor in the ongoing search for novel and effective crop protection solutions. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted.
Application Notes and Protocols for the Synthesis of 2-Chloro-5-methoxypyrazine
Introduction
2-Chloro-5-methoxypyrazine is a heterocyclic organic compound that serves as a valuable intermediate and building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. Its pyrazine core, substituted with both an electron-withdrawing chloro group and an electron-donating methoxy group, offers versatile reactivity for further functionalization. This document provides a detailed protocol for the laboratory-scale synthesis of this compound.
Synthesis Pathway
The synthesis of this compound can be effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction. This proposed method involves the selective monosubstitution of one chlorine atom in 2,5-dichloropyrazine with a methoxide group. The electron-withdrawing nature of the pyrazine ring and the second chlorine atom facilitates the attack of the methoxide nucleophile.
Reaction Scheme:
Experimental Protocol
Materials and Equipment
-
Reagents:
-
2,5-Dichloropyrazine
-
Sodium methoxide (solid or as a solution in methanol)
-
Anhydrous methanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Deionized water
-
-
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Dropping funnel
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Thin-layer chromatography (TLC) plates and chamber
-
Column chromatography setup (optional, for purification)
-
Procedure
-
Reaction Setup:
-
In a dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve 2,5-dichloropyrazine in anhydrous methanol.
-
Begin stirring the solution at room temperature under a nitrogen atmosphere.
-
-
Addition of Sodium Methoxide:
-
Carefully add sodium methoxide to the stirred solution portion-wise. An exothermic reaction may be observed; maintain the temperature below 40°C using a water bath if necessary.
-
If using a solution of sodium methoxide in methanol, add it dropwise using a dropping funnel.
-
-
Reaction:
-
After the addition is complete, heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexanes).
-
-
Work-up:
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Partition the resulting residue between diethyl ether and deionized water in a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
If necessary, purify the crude product by column chromatography on silica gel or by vacuum distillation to yield the final product.
-
Safety Precautions
-
This procedure should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Sodium methoxide is corrosive and will react violently with water. Handle with care.
-
2,5-Dichloropyrazine and this compound are harmful if swallowed, cause skin irritation, and cause serious eye irritation.[1] Avoid inhalation and contact with skin and eyes.[1]
-
Anhydrous methanol is flammable and toxic. Avoid open flames and ensure proper ventilation.
Data Presentation
Table 1: Reactant Quantities and Reaction Conditions
| Parameter | Value |
| 2,5-Dichloropyrazine | 1.0 eq |
| Sodium Methoxide | 1.1 eq |
| Solvent | Anhydrous Methanol |
| Reaction Temperature | Reflux (~65°C) |
| Reaction Time | 4-6 hours |
| Theoretical Yield | Dependent on starting material mass |
| Expected Purity | >97% after purification |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 33332-31-9 | [2][3] |
| Molecular Formula | C₅H₅ClN₂O | [1][3] |
| Molecular Weight | 144.56 g/mol | [1][2] |
| Appearance | Off-white to light yellow crystalline solid | |
| IUPAC Name | This compound | [1] |
Visualization
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
The described protocol provides a reliable and straightforward method for the synthesis of this compound. By following the detailed steps and adhering to the safety precautions, researchers can effectively prepare this compound for use in further scientific investigations. The progress of the reaction can be conveniently monitored by TLC, and the final product can be purified to a high degree using standard laboratory techniques.
References
Application Notes and Protocols for the Quantification of 2-Chloro-5-methoxypyrazine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and proposed analytical protocols for the quantitative analysis of 2-Chloro-5-methoxypyrazine. While specific validated methods for this particular analyte are not extensively documented in publicly available literature, the following protocols are based on well-established methods for the analysis of structurally related methoxypyrazines and can be adapted and validated for the target compound.
Introduction
This compound is a heterocyclic organic compound belonging to the pyrazine family. Pyrazine derivatives are of significant interest in various fields, including the food and beverage industry for their potent aroma characteristics, as well as in pharmaceutical and agrochemical research. Accurate and sensitive quantification of such compounds is crucial for quality control, safety assessment, and research and development.
The analytical methods detailed below, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), offer the sensitivity and selectivity required for the trace-level analysis of pyrazine derivatives. These protocols are intended to serve as a starting point for method development and validation for this compound.
Quantitative Data Summary
The following table summarizes typical performance characteristics of analytical methods for the quantification of methoxypyrazine analogs. These values can be considered target validation parameters for a method developed for this compound.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Limit of Detection (LOD) | 0.5 - 2.0 ng/L | ~0.03 ng/L (with MS detection) |
| Limit of Quantification (LOQ) | 1.0 - 10.0 ng/L | ~0.10 ng/L (with MS detection) |
| Linearity (R²) | > 0.99 | > 0.99 |
| Accuracy (Recovery) | 85 - 115% | 90 - 110% |
| Precision (RSD) | < 15% | < 15% |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds like this compound.[1][2] The following protocol utilizes Headspace Solid-Phase Microextraction (HS-SPME) for sample preparation, which is a solvent-free and efficient extraction technique.[3]
a. Sample Preparation (HS-SPME)
-
Sample Aliquoting: Place a defined volume of the liquid sample (e.g., 5-10 mL) or a known weight of the solid sample dissolved in a suitable solvent into a 20 mL headspace vial.
-
Internal Standard Addition: Spike the sample with a known concentration of an appropriate internal standard. For this compound, a deuterated analog or a structurally similar pyrazine with a distinct retention time would be ideal.
-
Matrix Modification: For aqueous samples, add a salt, such as sodium chloride (e.g., 2-3 g), to the vial to increase the ionic strength, which enhances the partitioning of the analyte into the headspace.[4]
-
Equilibration and Extraction: Seal the vial and incubate it in a temperature-controlled autosampler (e.g., at 40-60°C) with agitation for a defined period (e.g., 15-30 minutes) to allow for equilibration.[2]
-
SPME Fiber Exposure: Expose a suitable SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the sample for a specific time (e.g., 20-40 minutes) to allow for the adsorption of the analyte.[4]
b. GC-MS Analysis
-
Gas Chromatograph (GC) System: Agilent 7890A GC or equivalent.
-
Injector: Split/splitless injector, operated in splitless mode at 250-270°C.
-
SPME Desorption: The SPME fiber is introduced into the hot injector for thermal desorption of the analyte onto the GC column for a specified time (e.g., 2-5 minutes).[2]
-
Column: A non-polar or medium-polarity capillary column is recommended, such as a DB-5ms or DB-WAX (30 m x 0.25 mm i.d., 0.25 µm film thickness).[2]
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.[3]
-
Oven Temperature Program:
-
Initial temperature: 40-50°C, hold for 2 minutes.
-
Ramp 1: Increase to 150°C at 5-10°C/min.
-
Ramp 2: Increase to 240-250°C at 15-20°C/min, hold for 5 minutes.[3]
-
-
Mass Spectrometer (MS) System: Agilent 7000 series Triple Quadrupole GC/MS or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[3]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification to enhance sensitivity and selectivity. Key ions for this compound would need to be determined from its mass spectrum. A full scan mode can be used for initial identification.[3][4]
c. Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards of this compound with a constant concentration of the internal standard. Analyze these standards using the developed HS-SPME-GC-MS method. Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.[3]
-
Quantification: Determine the concentration of this compound in the unknown samples by calculating the peak area ratio and interpolating the concentration from the calibration curve.[3]
High-Performance Liquid Chromatography (HPLC) Method
HPLC offers an alternative to GC-MS, particularly for less volatile or thermally labile compounds.[5][6] A reverse-phase HPLC method with UV or Mass Spectrometric detection is proposed.
a. Sample Preparation (Solid-Phase Extraction - SPE)
-
SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., C18 or a mixed-mode cation exchange cartridge) with an appropriate solvent (e.g., methanol) followed by water.
-
Sample Loading: Load a defined volume of the sample onto the conditioned cartridge at a slow, steady flow rate.[5]
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove polar interferences.[5]
-
Elution: Elute the retained this compound with a small volume of a suitable organic solvent (e.g., methanol or acetonitrile).[5]
-
Concentration and Reconstitution: The eluate can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase for HPLC analysis.[5]
b. HPLC Analysis
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.[7]
-
Mobile Phase: An isocratic or gradient elution with a mixture of water (with a suitable buffer like phosphoric acid) and an organic solvent such as acetonitrile or methanol.[7]
-
Flow Rate: 0.8-1.2 mL/min.
-
Column Temperature: 25-30°C.
-
Injection Volume: 10-20 µL.
-
Detection:
-
UV Detection: Wavelength to be determined based on the UV spectrum of this compound (a starting point could be around 200-280 nm).[7]
-
Mass Spectrometry (LC-MS/MS): For higher sensitivity and selectivity, an MS detector can be used. The ionization source (e.g., ESI) and MS parameters would need to be optimized for the target analyte.
-
Method Validation for Drug Development Professionals
For applications in drug development, any analytical method for the quantification of this compound (e.g., as an impurity or a synthetic intermediate) must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The validation should demonstrate that the method is suitable for its intended purpose and should include the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualizations
Caption: Workflow for the quantification of this compound using HS-SPME-GC-MS.
Caption: Workflow for the quantification of this compound using SPE-HPLC.
References
- 1. foodanalysis.ucdavis.edu [foodanalysis.ucdavis.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Methoxypyrazine analysis and influence of viticultural and enological procedures on their levels in grapes, musts, and wines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HPLC Method for Analysis of 2-Methoxypyrazine on Primesep 100 Column by SIELC Technologies | SIELC Technologies [sielc.com]
Application Notes and Protocols: 2-Chloro-5-methoxypyrazine as a Versatile Building Block in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-chloro-5-methoxypyrazine, a key heterocyclic building block. Its unique electronic properties and substitution pattern make it an invaluable starting material for the synthesis of a wide array of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. This document details its application in cornerstone cross-coupling reactions and provides step-by-step protocols for its use.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a robust and versatile method for the formation of carbon-carbon bonds. This compound readily participates in these reactions, allowing for the introduction of various aryl, heteroaryl, and vinyl substituents at the 2-position. This reaction is fundamental in the synthesis of biaryl and heteroaryl structures, which are prevalent in pharmacologically active compounds. The electron-deficient nature of the pyrazine ring enhances the reactivity of the chloro-substituent towards palladium-catalyzed cross-coupling.
General Reaction Scheme: The palladium-catalyzed cross-coupling of this compound with an organoboron reagent proceeds in the presence of a suitable base and palladium catalyst/ligand system to yield the corresponding 2-substituted-5-methoxypyrazine.
Caption: General scheme for Suzuki-Miyaura coupling.
Quantitative Data for Suzuki-Miyaura Coupling of this compound Analogs
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 85 |
| 2 | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Toluene/H₂O | 110 | 92 |
| 3 | 3-Furylboronic acid | Pd(OAc)₂/SPhos (2/4) | K₃PO₄ | 1,4-Dioxane | 100 | 88 |
| 4 | 2-Thienylboronic acid | Pd₂(dba)₃/XPhos (1.5/3) | K₃PO₄ | Toluene | 110 | 90 |
Note: Data is representative and compiled from typical Suzuki coupling reactions of chloro-heterocycles.[1][2][3]
Detailed Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane and water, 4:1 mixture)
-
Schlenk flask or microwave vial
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Seal the flask, and evacuate and backfill with an inert gas three times to ensure an oxygen-free atmosphere.[1]
-
Under a positive pressure of inert gas, add the palladium catalyst.
-
Add the degassed solvent mixture via syringe.[1]
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.[1]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-5-methoxypyrazine.[2]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[4] This reaction is a cornerstone in medicinal chemistry for synthesizing arylamines, which are prevalent motifs in numerous pharmaceuticals.[5] this compound serves as an excellent substrate for this transformation, enabling the synthesis of a diverse range of N-aryl and N-heteroaryl pyrazine derivatives.
Caption: A typical experimental workflow.
Quantitative Data for Buchwald-Hartwig Amination of Chloro-heterocycles
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu | Toluene | 100 | 95 |
| 2 | Aniline | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane | 110 | 89 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | RuPhos (4) | Cs₂CO₃ | Toluene | 100 | 91 |
| 4 | Indole | Pd(OAc)₂ (2) | DavePhos (4) | K₂CO₃ | Dioxane | 120 | 85 |
Note: This data is representative of Buchwald-Hartwig aminations on similar chloro-heterocyclic substrates and serves as a starting point for optimization.[5][6][7]
Detailed Protocol for Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Schlenk flask or sealed tube
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and base to a dry Schlenk flask containing a magnetic stir bar.
-
Add this compound and the amine.
-
Seal the flask and add the anhydrous, degassed solvent via syringe.[5]
-
Stir the reaction mixture at room temperature for 10 minutes to ensure proper mixing.
-
Heat the mixture to the desired temperature (typically 80-120 °C) using a preheated oil bath.[5]
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Application in Medicinal Chemistry: Synthesis of Varenicline Analogs
This compound is a crucial intermediate in the synthesis of various biologically active molecules, including analogs of Varenicline, a medication used for smoking cessation.[8] Varenicline is a partial agonist for the α4β2 nicotinic acetylcholine receptor. The pyrazine ring, derived from building blocks like this compound, is a key structural feature for achieving high affinity and selectivity for this receptor. The synthesis often involves an initial cross-coupling reaction followed by further transformations to construct the final tetracyclic structure.[9]
Caption: Simplified synthetic pathway.
Catalytic Cycles
Understanding the mechanism of the key cross-coupling reactions is crucial for troubleshooting and optimization.
Suzuki-Miyaura Catalytic Cycle: The cycle involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetalation with the boronic acid and reductive elimination to form the product and regenerate the catalyst.[3]
Caption: Suzuki-Miyaura catalytic cycle.
Buchwald-Hartwig Amination Catalytic Cycle: This cycle is similar, involving oxidative addition, but the key second step is the coordination of the amine and subsequent deprotonation to form a palladium-amido complex, followed by reductive elimination.[4][10]
Caption: Buchwald-Hartwig amination cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Varenicline synthesis - chemicalbook [chemicalbook.com]
- 9. Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Note and Protocol for the Purification of 2-Chloro-5-methoxypyrazine by Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the purification of 2-Chloro-5-methoxypyrazine utilizing common laboratory chromatography techniques. The methods described are based on established procedures for the purification of pyrazine derivatives and are intended to serve as a comprehensive guide for obtaining this compound in high purity.
Introduction
This compound is a heterocyclic compound of interest in various fields of chemical research, including medicinal chemistry and materials science. The synthesis of such molecules often results in a crude mixture containing byproducts, unreacted starting materials, and other impurities. Effective purification is a critical step to ensure the integrity of subsequent experimental results. This application note details two primary methods for the purification of this compound: Flash Column Chromatography for general purification and High-Performance Liquid Chromatography (HPLC) for achieving high-purity samples.
Pyrazine derivatives can present purification challenges due to their polarity and potential for interaction with the stationary phase.[1] The protocols herein provide a robust starting point for the successful isolation of the target compound.
Data Presentation: Chromatographic Conditions
The following tables summarize the recommended starting conditions for the purification of this compound by flash column chromatography and HPLC.
Table 1: Flash Column Chromatography Parameters
| Parameter | Recommended Conditions |
| Stationary Phase | Silica Gel (Standard, 60 Å, 40-63 µm) or High-Surface-Area Silica (>700 m²/g) for improved separation of closely related impurities.[1][2] |
| Mobile Phase | Hexane/Ethyl Acetate Gradient |
| Sample Loading | Dissolved in a minimal amount of dichloromethane or the initial mobile phase. |
| Elution Profile | Gradient elution, starting with a low polarity mixture and gradually increasing the polarity.[2] |
| Detection | Thin-Layer Chromatography (TLC) with UV visualization (254 nm). |
Table 2: High-Performance Liquid Chromatography (HPLC) Parameters
| Parameter | Recommended Conditions |
| Stationary Phase | C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm). |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Elution Profile | Gradient elution (e.g., 5% to 95% B over 15 minutes). |
| Detection | UV at 254 nm or a wavelength determined by UV-Vis analysis of the compound. |
| Injection Volume | 5-20 µL |
Experimental Workflow
The overall workflow for the purification of this compound is depicted below.
Caption: General experimental workflow for the purification of this compound.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is suitable for purifying gram-scale quantities of this compound.
Materials:
-
Silica gel (60 Å, 40-63 µm particle size)
-
Glass chromatography column
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Dichloromethane (HPLC grade)
-
TLC plates (silica gel 60 F254)
-
Collection tubes
-
Rotary evaporator
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude this compound in dichloromethane.
-
Spot the solution on a TLC plate and develop it in a chamber with a hexane/ethyl acetate solvent system (e.g., 9:1, 4:1, 1:1).
-
Visualize the plate under UV light (254 nm) to determine the Rf of the target compound and impurities. The ideal eluent for the column will give the target compound an Rf of approximately 0.3.[3]
-
-
Column Packing:
-
Insert a small plug of cotton or glass wool at the bottom of the column.[3]
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane/ethyl acetate).
-
Pour the slurry into the column, ensuring no air bubbles are trapped.[3]
-
Allow the silica to settle, draining excess solvent until the solvent level is just above the silica bed.
-
Add a protective layer of sand on top of the silica gel.[3]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase.
-
Carefully apply the concentrated sample solution to the top of the silica bed.[3]
-
-
Elution and Fraction Collection:
-
Begin eluting with the low-polarity mobile phase, collecting fractions.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (e.g., from 5% to 10%, 20%, and so on). A shallow gradient often improves the resolution of closely eluting compounds.[2]
-
Monitor the elution by collecting fractions and analyzing them by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent using a rotary evaporator to yield the purified product.
-
Protocol 2: Purification by Reverse-Phase HPLC
This protocol is designed for obtaining high-purity this compound, suitable for analytical standards and sensitive applications.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Autosampler vials
-
Collection vials or fraction collector
Procedure:
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A: Water with 0.1% formic acid.
-
Prepare Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Degas both mobile phases before use.
-
-
Sample Preparation:
-
Dissolve the crude or partially purified this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a concentration of approximately 1-5 mg/mL.
-
Filter the sample solution through a 0.22 µm syringe filter into an autosampler vial.
-
-
HPLC Method Setup:
-
Install the C18 column and equilibrate it with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 15-20 minutes or until a stable baseline is achieved.
-
Set the UV detector to 254 nm.
-
Program the gradient elution profile (e.g., 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions).
-
-
Purification Run:
-
Inject a small analytical amount first to determine the retention time of the target compound.
-
Perform preparative injections, collecting the eluent corresponding to the peak of this compound into a collection vial.
-
-
Product Isolation:
-
Combine the collected pure fractions.
-
Remove the acetonitrile by rotary evaporation.
-
If necessary, lyophilize the remaining aqueous solution to obtain the final purified product.
-
Troubleshooting
-
Poor Separation in Flash Chromatography: If the separation is not adequate, consider using a higher-surface-area silica gel, which can improve the resolution of closely related pyrazine compounds.[1][2] Also, employ a shallower solvent gradient.
-
Co-eluting Impurities: If impurities co-elute with the product, modifying the mobile phase system (e.g., using a different solvent system like dichloromethane/methanol) may be beneficial.[4]
-
Product Not Eluting: If the compound is too polar and does not elute with a hexane/ethyl acetate system, a more polar mobile phase such as dichloromethane/methanol may be required.[4]
-
Broad Peaks in HPLC: Broad peaks can be a result of column degradation, sample overload, or secondary interactions. Ensure the sample is fully dissolved and consider adding a small amount of an ion-pairing agent if necessary.
References
Application Note: A Scalable Synthesis Protocol for 2-Chloro-5-methoxypyrazine
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Chloro-5-methoxypyrazine is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The pyrazine ring is a significant pharmacophore found in numerous biologically active molecules.[1] This document outlines a detailed protocol for the large-scale synthesis of this compound, focusing on a robust and scalable nucleophilic aromatic substitution (SNAr) pathway. The methodologies provided are intended for industrial applications, emphasizing safety, efficiency, and product purity.
Proposed Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr)
The selected method for the large-scale synthesis of this compound is the regioselective mono-methoxylation of 2,5-dichloropyrazine. The electron-deficient nature of the pyrazine ring facilitates nucleophilic attack.[1] The two chlorine atoms on 2,5-dichloropyrazine exhibit different reactivities, which allows for the selective substitution at one position by carefully controlling the reaction conditions.[1] The reaction proceeds by treating 2,5-dichloropyrazine with one equivalent of sodium methoxide in a suitable solvent like methanol.
Reaction Scheme:
Data Presentation: Reaction Parameters
The following table summarizes the key quantitative data and conditions for the proposed synthesis. These parameters are optimized for scalability and industrial production.
| Parameter | Value/Condition | Notes |
| Starting Material | 2,5-Dichloropyrazine | Commercially available building block.[1] |
| Reagent | Sodium Methoxide (NaOMe) | 1.0 - 1.1 equivalents |
| Solvent | Anhydrous Methanol | Acts as both solvent and reactant source for NaOMe formation in situ if desired. |
| Reaction Temperature | 40-60°C | Moderate temperature to ensure regioselectivity and control exothermic reaction. |
| Reaction Time | 4-8 hours | Monitored by GC or TLC for completion. |
| Typical Yield | 75-90% | Based on similar nucleophilic substitution reactions on chloropyrazines.[2] |
| Product Purity | >95% | After purification. |
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the synthesis of this compound.
Caption: Workflow for the large-scale synthesis of this compound.
Detailed Experimental Protocol
This protocol is designed for a large-scale reaction in a suitable industrial reactor.
1. Materials and Equipment:
-
Chemicals:
-
2,5-Dichloropyrazine
-
Sodium methoxide (solid or as a solution in methanol)[2]
-
Anhydrous methanol
-
Diethyl ether (or other suitable extraction solvent like MTBE)
-
Saturated aqueous sodium bicarbonate solution[2]
-
Brine (saturated aqueous sodium chloride solution)[2]
-
Anhydrous magnesium sulfate or sodium sulfate[2]
-
-
Equipment:
-
Glass-lined or stainless steel reactor with heating/cooling jacket, overhead stirrer, condenser, and nitrogen inlet.
-
Addition funnel or pump for reagent delivery.
-
Rotary evaporator or distillation apparatus for solvent removal.
-
Large separatory funnel or liquid-liquid extraction setup.
-
Vacuum distillation apparatus.
-
2. Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and purged with an inert atmosphere (e.g., nitrogen).
-
Charging the Reactor: Charge the reactor with 2,5-dichloropyrazine (1.0 eq) and anhydrous methanol. Stir the mixture to ensure complete dissolution.
-
Reagent Addition: Slowly add sodium methoxide (1.05 eq) to the stirred solution. An exothermic reaction may be observed; maintain the internal temperature below 30°C during the addition.[2]
-
Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux (around 40-60°C) for 4-8 hours.
-
Monitoring: Monitor the reaction's progress periodically by taking aliquots and analyzing them via Gas Chromatography (GC) or Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. Remove the methanol under reduced pressure.[2]
-
Aqueous Workup: Partition the resulting residue between a suitable organic solvent (e.g., diethyl ether) and water.[2] Separate the organic layer.
-
Washing: Wash the organic layer sequentially with a saturated aqueous sodium bicarbonate solution and then with brine.[2] This removes any unreacted acidic species and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
3. Purification:
-
Purify the crude this compound by vacuum distillation to achieve high purity suitable for pharmaceutical applications. Alternatively, for smaller scales or higher purity requirements, column chromatography on silica gel can be employed.[2]
Safety and Handling
Industrial synthesis requires strict adherence to safety protocols. The following points are critical:
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves, and safety goggles.[3][4]
-
Handling: Handle all chemicals in a well-ventilated area or under a fume hood.[5] Avoid contact with skin, eyes, and clothing.[4] Keep reagents away from ignition sources.[5]
-
Sodium Methoxide: This reagent is corrosive and reacts violently with water. Handle with extreme care in a dry, inert atmosphere.
-
2,5-Dichloropyrazine: May cause skin and eye irritation.
-
Waste Disposal: Dispose of all chemical waste according to local, state, and federal regulations. Chemical waste generators must determine if a discarded chemical is classified as hazardous.[3]
First Aid Measures:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[5]
-
Inhalation: Remove from exposure and move to fresh air immediately.[5]
-
Ingestion: Wash out mouth with water. Do not induce vomiting. Seek immediate medical attention.[3]
References
Application Note: Quantitative Analysis of 2-Chloro-5-methoxypyrazine Reaction Mixtures by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Chloro-5-methoxypyrazine is a heterocyclic compound that can serve as a key intermediate in the synthesis of various pharmaceutical agents. Pyrazines, as a class of compounds, are crucial structural motifs in numerous drugs.[1] Therefore, the accurate and reliable monitoring of reactions involving this compound is essential for process optimization, yield determination, and impurity profiling in drug development.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted technique for analyzing volatile and semi-volatile compounds like pyrazine derivatives.[1][2][3] Its high sensitivity and selectivity make it an ideal method for separating and quantifying components within complex reaction mixtures.[1] This application note provides a detailed protocol for the quantitative analysis of this compound from a reaction mixture, including sample preparation, GC-MS instrument parameters, and data analysis.
Experimental Protocols
A robust methodology is critical for achieving accurate and reproducible results. The following sections detail the necessary reagents, sample preparation steps, and instrument conditions.
Reagents and Materials
-
Solvents: Dichloromethane (DCM), Hexane, Methanol (GC grade or higher). Volatile organic solvents are required for GC-MS analysis.[4][5]
-
Internal Standard (IS): 2-Chloropyrazine (or a suitable deuterated analog if available).
-
Reference Standard: Purified this compound.
-
Sample Vials: 1.5 mL glass autosampler vials with inserts.[4]
-
Syringe Filters: 0.22 µm PTFE filters.
-
Extraction Vials: 15 mL glass centrifuge tubes.
-
Reagents for Extraction: Saturated sodium bicarbonate solution, deionized water, and anhydrous sodium sulfate.
Sample Preparation: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a common technique used to separate analytes based on their solubility in different immiscible solvents.[5] This protocol is designed to isolate the target analyte from a crude reaction mixture.
-
Sample Collection: Carefully collect 1.0 mL of the reaction mixture and place it into a 15 mL glass centrifuge tube.
-
Internal Standard Spiking: Add 100 µL of a 100 µg/mL Internal Standard solution (e.g., 2-Chloropyrazine in DCM) to the sample.
-
Quenching & Neutralization: Add 5 mL of saturated sodium bicarbonate solution to quench the reaction and neutralize any acidic components. Mix gently.
-
Extraction: Add 5 mL of Dichloromethane (DCM) to the tube. Cap and vortex vigorously for 2 minutes to ensure thorough mixing of the aqueous and organic layers.
-
Phase Separation: Centrifuge the sample at 3000 rpm for 5 minutes to achieve a clear separation between the organic and aqueous layers.
-
Analyte Collection: Carefully transfer the lower organic layer (DCM) to a clean tube using a glass pipette.
-
Drying: Add a small amount of anhydrous sodium sulfate to the collected organic layer to remove any residual water.
-
Filtration & Transfer: Filter the dried organic extract through a 0.22 µm PTFE syringe filter directly into a 1.5 mL GC autosampler vial.[6]
-
Dilution: If the initial concentration is expected to be high, dilute the sample with DCM to fall within the calibration range (a target concentration of approximately 10 µg/mL is recommended for a 1 µL splitless injection).[4]
GC-MS Instrumentation and Parameters
The following parameters are recommended and should be optimized for the specific instrument in use. A non-polar (DB-5 or equivalent) or mid-polar (DB-624 or equivalent) column is often suitable for pyrazine analysis.[2][4]
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC System (or equivalent) |
| Mass Spectrometer | Agilent 5977B MSD (or equivalent) |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector | Splitless Mode |
| Injector Temperature | 270°C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow rate of 1.2 mL/min |
| Oven Program | - Initial Temp: 60°C, hold for 2 min- Ramp: 10°C/min to 250°C- Hold: 5 min at 250°C |
| MS Transfer Line | 250°C |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) for high sensitivity and quantitative accuracy.[1] |
Data Presentation and Analysis
Quantitative analysis is performed by constructing a calibration curve using the reference standard and the internal standard. The concentration of this compound in the reaction mixture is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[7]
Table 1: Hypothetical Quantitative and SIM Data
This table presents representative data for the analysis of a reaction mixture sample.
| Compound Name | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) | Concentration (µg/mL) |
| 2-Chloropyrazine (IS) | 8.52 | 114 | 87, 52 | 10.0 (Spiked) |
| This compound | 11.78 | 144 | 115, 103 | 152.4 |
| Unreacted Starting Material | 9.25 | 112 | 85, 58 | 12.1 |
| Potential Byproduct | 12.51 | 158 | 129, 117 | 5.8 |
Workflow Visualization
The following diagram illustrates the complete workflow for the GC-MS analysis of the this compound reaction mixture.
Caption: Workflow for GC-MS analysis of this compound.
Conclusion
The protocol described in this application note provides a reliable and robust framework for the quantitative analysis of this compound in reaction mixtures using GC-MS. The combination of a liquid-liquid extraction for sample cleanup and a highly selective SIM mode for MS detection ensures high sensitivity and accuracy. This methodology is well-suited for quality control, reaction monitoring, and impurity profiling in research and development settings within the pharmaceutical industry. Proper method validation is essential to ensure the reliability of the data generated.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. uoguelph.ca [uoguelph.ca]
- 5. Sample preparation GC-MS [scioninstruments.com]
- 6. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-5-methoxypyrazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Chloro-5-methoxypyrazine synthesis. The content is structured in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce this compound?
A1: There are two primary and effective synthetic routes for the synthesis of this compound:
-
Sandmeyer Reaction: This classic method involves the diazotization of the precursor 2-amino-5-methoxypyrazine, followed by a copper(I) chloride-catalyzed chlorination. This is a widely used transformation for converting aromatic amines to aryl halides.[1][2]
-
Chlorination of 2-hydroxy-5-methoxypyrazine: This route utilizes a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to convert the hydroxyl group of 2-hydroxy-5-methoxypyrazine into a chlorine atom.[3][4]
Q2: Which synthetic route generally provides a higher yield?
A2: Both routes can be optimized to achieve high yields. The chlorination of 2-hydroxy-5-methoxypyrazine using a solvent-free approach with equimolar phosphorus oxychloride (POCl₃) has been reported to provide high yields for analogous heterocyclic compounds and is suitable for large-scale synthesis.[3][4] The Sandmeyer reaction yield can be variable and is highly dependent on careful control of reaction conditions, particularly temperature, to minimize side reactions.[5]
Q3: What are the key starting materials for these syntheses?
A3: The key starting materials are:
-
For the Sandmeyer route: 2-amino-5-methoxypyrazine .
-
For the chlorination route: 2-hydroxy-5-methoxypyrazine .
The synthesis of these precursors is a critical first step. 2-amino-5-methoxypyrazine can be prepared from commercially available aminopyrazine through a multi-step sequence. 2-hydroxy-5-methoxypyrazine can also be synthesized from aminopyrazine.[2]
Q4: What are the most common side products to expect in these reactions?
A4: Common side products include:
-
Sandmeyer Reaction: Formation of 2-hydroxy-5-methoxypyrazine due to the reaction of the diazonium salt with water, and the formation of colored azo--compounds as coupling byproducts.[5]
-
Chlorination with POCl₃: Incomplete chlorination leading to residual starting material, and potential formation of polychlorinated byproducts if the reaction conditions are not well-controlled. Hydrolysis of the product back to the starting material can also occur during workup.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound.
Route 1: Sandmeyer Reaction of 2-amino-5-methoxypyrazine
Problem 1: Low or no yield of this compound.
| Possible Cause | Recommended Solution |
| Incomplete diazotization | Ensure the complete dissolution of 2-amino-5-methoxypyrazine in the acidic medium before adding sodium nitrite. Maintain a low temperature (0-5 °C) throughout the addition of sodium nitrite to ensure the stability of the diazonium salt.[5] |
| Decomposition of the diazonium salt | The diazonium salt is thermally unstable. It is crucial to maintain the reaction temperature below 5 °C during its formation and use it immediately in the subsequent chlorination step. |
| Inefficient chlorination | Ensure the copper(I) chloride catalyst is active. Prepare a fresh solution of CuCl in concentrated HCl. The addition of the diazonium salt solution to the CuCl solution should be done portion-wise to control the evolution of nitrogen gas. |
| Side reaction with water | Minimize the amount of water in the reaction. Use concentrated hydrochloric acid for diazotization. The presence of excess water can lead to the formation of the undesired 2-hydroxy-5-methoxypyrazine. |
Problem 2: The final product is discolored (yellow, orange, or brown).
| Possible Cause | Recommended Solution |
| Formation of azo compounds | This is a common side reaction in diazotization. Optimize the addition rate of the diazonium salt to the copper(I) chloride solution to ensure it reacts quickly. Purification by column chromatography on silica gel can effectively remove these colored impurities.[5] |
| Residual copper salts | During workup, ensure thorough washing of the organic extract with aqueous ammonia or a saturated solution of EDTA to remove copper salts. |
Route 2: Chlorination of 2-hydroxy-5-methoxypyrazine with POCl₃
Problem 1: Low conversion to this compound.
| Possible Cause | Recommended Solution |
| Insufficiently reactive chlorinating agent | Ensure the phosphorus oxychloride (POCl₃) is of good quality and has not been hydrolyzed by atmospheric moisture. For less reactive substrates, the addition of a catalytic amount of a tertiary amine base like pyridine or N,N-dimethylformamide (DMF) can increase the reaction rate.[3][6] |
| Reaction temperature is too low | The chlorination of hydroxypyrazines often requires elevated temperatures. A solvent-free approach heating the substrate with equimolar POCl₃ and pyridine in a sealed reactor at 140-160 °C has been shown to be effective for similar compounds.[3][4] |
| Presence of water in the reaction | This reaction is highly sensitive to moisture. Ensure all glassware is thoroughly dried, and all reagents are anhydrous. Water will react with POCl₃, reducing its effectiveness. |
Problem 2: Difficulty in isolating the pure product.
| Possible Cause | Recommended Solution |
| Hydrolysis of the product during workup | After the reaction is complete, the mixture should be cooled and carefully quenched by pouring it onto crushed ice. The product should then be immediately extracted into a water-immiscible organic solvent like dichloromethane or ethyl acetate. Neutralize the aqueous layer carefully with a base such as sodium bicarbonate before extraction. |
| Co-distillation with byproducts | If purifying by distillation, ensure that the fractional distillation setup is efficient to separate the product from any lower or higher boiling point impurities. Vacuum distillation is recommended to lower the boiling point and prevent thermal decomposition. |
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions and expected yields for the synthesis of this compound. Please note that actual yields may vary depending on the specific experimental setup and scale.
Table 1: Sandmeyer Reaction of 2-amino-5-methoxypyrazine
| Parameter | Condition | Expected Yield (%) | Reference |
| Diazotization Temperature | 0 - 5 °C | 60 - 75 | General Sandmeyer protocols |
| Chlorination Temperature | 20 - 50 °C | ||
| Catalyst | Copper(I) Chloride (CuCl) | ||
| Acid | Hydrochloric Acid (HCl) | ||
| Nitrite Source | Sodium Nitrite (NaNO₂) |
Table 2: Chlorination of 2-hydroxy-5-methoxypyrazine
| Parameter | Condition | Expected Yield (%) | Reference |
| Chlorinating Agent | Phosphorus Oxychloride (POCl₃) | 85 - 95 | Adapted from[3][4] |
| Base (optional catalyst) | Pyridine | ||
| Temperature | 140 - 160 °C (solvent-free) | ||
| Reaction Time | 2 - 4 hours |
Experimental Protocols
Protocol 1: Synthesis of this compound via Sandmeyer Reaction
Materials:
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2-amino-5-methoxypyrazine
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Concentrated Hydrochloric Acid (HCl)
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Sodium Nitrite (NaNO₂)
-
Copper(I) Chloride (CuCl)
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Dichloromethane (CH₂Cl₂)
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Saturated Sodium Bicarbonate solution
-
Brine
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Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Diazotization: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-amino-5-methoxypyrazine (1.0 eq) in concentrated hydrochloric acid (approx. 3-4 mL per gram of amine) and water. Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature does not exceed 5 °C.
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Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
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Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid. Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Vigorous evolution of nitrogen gas will be observed.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50 °C for 1 hour to ensure complete reaction.
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Workup and Purification: Cool the reaction mixture to room temperature and neutralize it carefully with a saturated sodium bicarbonate solution.
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Extract the product with dichloromethane (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation.
Protocol 2: Synthesis of this compound via Chlorination of 2-hydroxy-5-methoxypyrazine
Materials:
-
2-hydroxy-5-methoxypyrazine
-
Phosphorus Oxychloride (POCl₃)
-
Pyridine (optional)
-
Dichloromethane (CH₂Cl₂)
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Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a pressure-rated sealed tube or a round-bottom flask equipped with a reflux condenser and a drying tube, add 2-hydroxy-5-methoxypyrazine (1.0 eq) and phosphorus oxychloride (1.1 - 1.5 eq). A catalytic amount of pyridine can be added if desired.
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Chlorination: Heat the reaction mixture to reflux (or to 140-160 °C for a solvent-free reaction in a sealed tube) for 2-4 hours. Monitor the reaction progress by TLC.
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Workup and Purification: After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
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Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the product with dichloromethane (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
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Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the product by column chromatography on silica gel or vacuum distillation.
Visualizations
Caption: Experimental workflow for the Sandmeyer synthesis of this compound.
Caption: Experimental workflow for the chlorination synthesis of this compound.
Caption: Troubleshooting logic for low yield in the Sandmeyer synthesis.
References
- 1. WO2012048502A1 - Process for preparing 2-chloro-5-chloromethylpyridine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of 2,5-Dicarbonyl-3-Isobutyl-Piperazine on 3-Isobutyl-2-Methoxypyrazine Biosynthesis in Wine Grape - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
Technical Support Center: 2-Chloro-5-methoxypyrazine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-5-methoxypyrazine. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common reaction types for this compound?
A1: this compound is an electron-deficient heteroaromatic compound, making it an excellent substrate for several types of reactions. The most common are:
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Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing pyrazine ring activates the C-Cl bond for substitution by a wide range of nucleophiles such as amines, alkoxides, and thiols.
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Palladium-Catalyzed Cross-Coupling Reactions:
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Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids.
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Buchwald-Hartwig Amination: For the formation of C-N bonds with amines, offering an alternative to classical SNAr.
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Q2: I am seeing a significant amount of starting material left even after prolonged reaction times in my SNAr reaction. What could be the issue?
A2: Incomplete conversion in SNAr reactions with this compound can be due to several factors:
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Insufficiently strong nucleophile: The nucleophilicity of your reagent might be too low to efficiently displace the chloride.
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Inadequate base: For nucleophiles like amines or thiols, a base is required to deprotonate the nucleophile or neutralize the HCl generated. An inappropriate or weak base can stall the reaction.
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Low reaction temperature: SNAr reactions often require heating to proceed at a reasonable rate.
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Solvent effects: The choice of solvent is crucial. Polar aprotic solvents like DMF, DMSO, or THF are generally preferred as they can solvate the cation of the nucleophile's salt, thus increasing the nucleophilicity of the anion.
Q3: I am observing a byproduct with a mass corresponding to the loss of the chloro group and its replacement by a hydrogen atom. What is this and how can I avoid it?
A3: This side product is likely 5-methoxypyrazine, resulting from a hydrodehalogenation reaction. This is a common side reaction in palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig. It can occur due to competing β-hydride elimination from the palladium intermediate. To minimize this, you can try:
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Ligand selection: Using bulky, electron-rich phosphine ligands can favor the desired reductive elimination over β-hydride elimination.
-
Careful control of reaction conditions: Ensure your reaction is performed under an inert atmosphere to prevent degradation of the catalyst and reagents.
Troubleshooting Guides
Nucleophilic Aromatic Substitution (SNAr) Reactions
Issue: Formation of 5-methoxypyrazin-2-one (Hydrolysis Product)
During SNAr reactions, especially under basic conditions in the presence of water, this compound can undergo hydrolysis to form 5-methoxypyrazin-2-one.
Troubleshooting Steps:
-
Ensure anhydrous conditions: Use oven-dried glassware and anhydrous solvents.
-
Inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction.
-
Choice of base: If possible, use a non-hydroxide base. If aqueous workup is necessary, minimize the contact time and consider neutralizing the base at low temperatures.
Logical Workflow for Troubleshooting SNAr Hydrolysis
Troubleshooting guide for failed 2-Chloro-5-methoxypyrazine coupling reactions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with coupling reactions involving 2-Chloro-5-methoxypyrazine. The content is structured to directly address specific experimental challenges in a question-and-answer format.
Troubleshooting Guides
Problem 1: Low to No Yield in Suzuki-Miyaura Coupling
Question: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing very low to no product formation. What are the likely causes and how can I troubleshoot this?
Answer:
Low or no yield in the Suzuki-Miyaura coupling of this compound is a common issue, primarily due to the inherent stability of the C-Cl bond on the electron-deficient pyrazine ring. The electron-donating methoxy group can also influence the reactivity. A systematic approach to troubleshooting is recommended:
Possible Causes and Solutions:
-
Inactive Catalyst System: The choice of palladium catalyst and ligand is critical for activating the C-Cl bond. Standard catalysts like Pd(PPh₃)₄ may be insufficient.
-
Solution: Switch to a more active catalytic system. Bulky, electron-rich phosphine ligands such as SPhos, XPhos, and RuPhos are highly effective for coupling heteroaryl chlorides. N-heterocyclic carbene (NHC) ligands also offer a powerful alternative. Consider using pre-formed palladium G3 or G4 precatalysts for efficient generation of the active Pd(0) species.
-
-
Ineffective Base: The base is crucial for the transmetalation step, activating the boronic acid. The strength, solubility, and nature of the base are important factors.
-
Solution: Screen a variety of bases. Strong, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective. If solubility is an issue, a mixed solvent system (e.g., dioxane/water) or a soluble organic base can be beneficial.
-
-
Inappropriate Solvent System: The solvent must dissolve the reactants and facilitate the catalytic cycle.
-
Solution: A mixture of an organic solvent and water is often optimal. Common choices include dioxane/water, toluene/water, or THF/water. In cases where boronic acid instability is a concern, anhydrous solvents may be necessary.
-
-
Low Reaction Temperature: Insufficient temperature can lead to slow or no reaction, especially with a challenging substrate.
-
Solution: Increase the reaction temperature, typically in the range of 80-120 °C. Microwave irradiation can also be a valuable tool to accelerate the reaction.
-
-
Catalyst Deactivation: The active Pd(0) catalyst is sensitive to oxygen.
-
Solution: Ensure all solvents and reagents are thoroughly degassed. This can be achieved by sparging with an inert gas (e.g., Argon or Nitrogen) or by using the freeze-pump-thaw technique. Maintain a positive pressure of an inert gas throughout the reaction.
-
Problem 2: Unsuccessful Buchwald-Hartwig Amination
Question: My Buchwald-Hartwig amination of this compound with a primary/secondary amine is failing. What should I consider to optimize this reaction?
Answer:
The Buchwald-Hartwig amination of electron-deficient heteroaryl chlorides can be challenging. The following factors should be considered for optimization:
Possible Causes and Solutions:
-
Suboptimal Catalyst/Ligand Combination: As with Suzuki coupling, the choice of the palladium source and ligand is paramount for C-N bond formation.
-
Solution: Employ specialized ligands developed for challenging aminations. Bulky biarylphosphine ligands such as BrettPhos, XPhos, and RuPhos are often successful. For particularly difficult couplings, consider using third-generation Buchwald precatalysts.
-
-
Incorrect Base Selection: The base plays a critical role in the deprotonation of the amine and the subsequent steps of the catalytic cycle.
-
Solution: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃) are common choices. The choice of base may need to be optimized for the specific amine being used.
-
-
Solvent Effects: The solvent can significantly influence the outcome of the reaction.
-
Solution: Anhydrous, non-protic solvents such as toluene, dioxane, or THF are generally preferred. Ensure the solvent is rigorously dried and degassed before use.
-
-
Reaction Temperature and Time: These parameters are crucial for driving the reaction to completion.
-
Solution: Higher temperatures (typically 80-110 °C) are often necessary for the amination of chloro-heterocycles. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
Frequently Asked Questions (FAQs)
Q1: What are common side reactions in coupling reactions with this compound and how can I minimize them?
A1: Common side reactions include:
-
Protodeboronation (in Suzuki Coupling): This is the cleavage of the C-B bond of the boronic acid by a proton source.
-
Mitigation: Use anhydrous solvents and reagents. A weaker or less nucleophilic base can sometimes help. Using boronic esters (e.g., pinacol esters) can also improve stability.
-
-
Homocoupling: This is the coupling of two molecules of the boronic acid (Ar-Ar) or two molecules of the halide (Ar'-Ar').
-
Mitigation: This is often promoted by the presence of oxygen. Ensure the reaction is thoroughly deoxygenated. Optimizing the catalyst loading and reaction temperature can also minimize homocoupling.
-
-
Hydrodehalogenation: This is the replacement of the chlorine atom with a hydrogen atom.
-
Mitigation: This can occur as a side reaction of the catalytic cycle. Screening different ligands and bases can help to suppress this pathway.
-
Q2: How does the methoxy group on the pyrazine ring affect the coupling reaction?
A2: The methoxy group is an electron-donating group. This can increase the electron density of the pyrazine ring, which may slightly decrease the reactivity of the C-Cl bond towards oxidative addition compared to an unsubstituted chloropyrazine. This further emphasizes the need for a highly active catalyst system.
Q3: Can I perform a sequential coupling if I start with a dihalopyrazine?
A3: Yes, if you were to start with a dihalopyrazine (e.g., 2,5-dichloropyrazine), sequential couplings are possible. The reactivity of different halogens (I > Br > Cl) allows for selective coupling at the more reactive position first. For identical halogens, the electronic environment can sometimes direct selectivity. Careful control of stoichiometry and reaction conditions is crucial for successful sequential couplings.
Data Presentation: Recommended Starting Conditions
The following tables provide recommended starting conditions for Suzuki-Miyaura and Buchwald-Hartwig reactions with this compound. These are general guidelines and may require optimization for specific coupling partners.
Table 1: Suzuki-Miyaura Coupling Recommended Starting Conditions
| Parameter | Recommended Conditions | Notes |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, or a G3/G4 precatalyst | Precatalysts are often more reliable for generating the active Pd(0) species. |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich phosphine ligands are crucial for C-Cl bond activation. |
| Catalyst Loading | 1-5 mol% Pd, 1.2-2x mol% Ligand | Start with a higher loading and reduce upon successful coupling. |
| Base | K₃PO₄, Cs₂CO₃ (2-3 equivalents) | K₃PO₄ is often a robust choice for heteroaryl halides. |
| Solvent | 1,4-Dioxane/H₂O (4:1), Toluene/H₂O | The use of an aqueous co-solvent is common. |
| Temperature | 80-120 °C | Higher temperatures are generally required. |
Table 2: Buchwald-Hartwig Amination Recommended Starting Conditions
| Parameter | Recommended Conditions | Notes |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂, or a Buchwald precatalyst | Precatalysts can offer improved activity and reproducibility. |
| Ligand | BrettPhos, XPhos, RuPhos | Ligand choice is critical and may need to be screened. |
| Catalyst Loading | 1-3 mol% Pd, 1.2-2x mol% Ligand | The ligand-to-palladium ratio is important for catalyst stability and activity. |
| Base | NaOtBu, LHMDS, Cs₂CO₃ (1.5-2.5 equivalents) | Strong, non-nucleophilic bases are essential. |
| Solvent | Toluene, 1,4-Dioxane, or THF | Anhydrous solvents are critical. |
| Temperature | 80-110 °C | Higher temperatures are often required for C-N coupling. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: To an oven-dried reaction vial, add this compound (1.0 mmol, 1 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (K₃PO₄, 2.0 mmol, 2 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL).
-
Reaction: Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
-
Reaction Setup: In a glovebox, combine this compound (1.0 mmol, 1 equiv.), the desired amine (1.2 mmol, 1.2 equiv.), sodium tert-butoxide (NaOtBu, 1.5 mmol, 1.5 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%), and BrettPhos (0.03 mmol, 3 mol%) in a reaction vial.
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) to the vial.
-
Reaction: Seal the vial and remove it from the glovebox. Heat the reaction mixture to 100 °C with stirring for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: A logical workflow for troubleshooting a failed coupling reaction.
Caption: The Suzuki-Miyaura catalytic cycle.
Caption: The Buchwald-Hartwig amination catalytic cycle.
Optimizing temperature and reaction time for 2-Chloro-5-methoxypyrazine synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-Chloro-5-methoxypyrazine. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and direct synthetic route is via a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of 2,5-dichloropyrazine with sodium methoxide in a suitable solvent like methanol. The methoxide ion selectively displaces one of the chlorine atoms.
Q2: What are the critical parameters to control during the synthesis?
A2: The critical parameters to optimize are reaction temperature and reaction time. These factors significantly influence the reaction rate, yield, and the formation of byproducts, such as the disubstituted product, 2,5-dimethoxypyrazine. Careful control of stoichiometry is also crucial.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1] This allows for the tracking of the consumption of the starting material (2,5-dichloropyrazine) and the formation of the desired product (this compound) and any byproducts.
Q4: What are the potential side reactions, and how can they be minimized?
A4: The primary side reaction is the formation of 2,5-dimethoxypyrazine, where both chlorine atoms are substituted by methoxide groups. To minimize this, it is recommended to use a controlled amount of sodium methoxide (ideally, a slight excess, but not a large one) and to keep the reaction temperature and time at the optimized levels. Lowering the temperature can often increase selectivity.
Q5: What is the recommended work-up and purification procedure?
A5: After the reaction is complete, the solvent (e.g., methanol) is typically removed under reduced pressure.[1] The residue is then partitioned between water and a suitable organic solvent, such as diethyl ether or ethyl acetate.[1][2] The organic layer is washed with brine, dried over an anhydrous salt (like sodium sulfate or magnesium sulfate), and concentrated.[1][2] The crude product can then be purified by vacuum distillation or column chromatography on silica gel.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive sodium methoxide (degraded by moisture). 2. Reaction temperature is too low. 3. Insufficient reaction time. | 1. Use freshly prepared or properly stored sodium methoxide. Ensure anhydrous reaction conditions. 2. Gradually increase the reaction temperature and monitor the progress by TLC/GC. 3. Extend the reaction time, monitoring periodically to avoid byproduct formation. |
| Formation of Significant Amount of 2,5-dimethoxypyrazine (Disubstituted Product) | 1. Reaction temperature is too high. 2. Reaction time is too long. 3. Excess sodium methoxide was used. | 1. Lower the reaction temperature. Consider running the reaction at room temperature or slightly above. 2. Optimize the reaction time by closely monitoring the reaction. Stop the reaction once the starting material is consumed. 3. Use a stoichiometric amount or only a slight excess of sodium methoxide (e.g., 1.05 - 1.1 equivalents). |
| Incomplete Consumption of Starting Material (2,5-dichloropyrazine) | 1. Insufficient amount of sodium methoxide. 2. Reaction time is too short. 3. Poor mixing. | 1. Ensure the correct stoichiometry of sodium methoxide is used. 2. Increase the reaction time and continue to monitor. 3. Ensure efficient stirring throughout the reaction. |
| Difficulties in Product Isolation/Purification | 1. Co-elution of product and impurities during column chromatography. 2. Product loss during aqueous work-up. | 1. Optimize the solvent system for column chromatography. A gradient elution might be necessary. 2. Ensure the pH of the aqueous layer is neutral or slightly basic before extraction. Perform multiple extractions with the organic solvent. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
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2,5-Dichloropyrazine
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Sodium methoxide (solid or as a solution in methanol)
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Anhydrous methanol
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Diethyl ether (or ethyl acetate)
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous sodium sulfate or magnesium sulfate
Equipment:
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer with heating mantle
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Separatory funnel
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Rotary evaporator
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Standard laboratory glassware
Procedure:
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In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,5-dichloropyrazine (1.0 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
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To the stirred solution, add sodium methoxide (1.05 - 1.1 eq) portion-wise. An exothermic reaction may be observed.
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Heat the reaction mixture to the desired temperature (see optimization table below) and maintain for the specified time.
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Monitor the reaction progress by TLC or GC.
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Once the reaction is complete, cool the mixture to room temperature.
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Remove the methanol under reduced pressure using a rotary evaporator.
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Partition the residue between diethyl ether and water.
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Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude this compound by vacuum distillation or column chromatography on silica gel.
Data Presentation
Table 1: Optimization of Reaction Temperature
| Temperature (°C) | Reaction Time (h) | Yield of this compound (%) | Yield of 2,5-Dimethoxypyrazine (%) |
| 25 (Room Temp.) | 12 | 45 | < 5 |
| 40 | 6 | 65 | ~8 |
| 65 (Reflux) | 4 | 78 | ~15 |
| 80 | 2 | 70 | > 25 |
Note: Data is illustrative and may vary based on specific experimental conditions.
Table 2: Optimization of Reaction Time at 65°C (Reflux)
| Reaction Time (h) | Yield of this compound (%) | Yield of 2,5-Dimethoxypyrazine (%) |
| 1 | 55 | ~10 |
| 2 | 70 | ~12 |
| 4 | 78 | ~15 |
| 6 | 75 | ~20 |
Note: Data is illustrative and may vary based on specific experimental conditions.
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting workflow for common issues in this compound synthesis.
References
Purification challenges of 2-Chloro-5-methoxypyrazine and solutions
Welcome to the technical support center for 2-Chloro-5-methoxypyrazine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common purification challenges encountered during experimental work with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a typical synthesis of this compound?
A1: The synthesis of this compound, often proceeding via nucleophilic aromatic substitution on a dichloropyrazine precursor, can lead to several common impurities. These typically include:
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Unreacted Starting Materials: Such as 2,5-dichloropyrazine.
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Di-substituted Byproducts: For example, 2,5-dimethoxypyrazine, where both chlorine atoms have been substituted by a methoxy group.
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Hydrolysis Products: Formation of 2-Hydroxy-5-methoxypyrazine if water is present in the reaction mixture.
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Positional Isomers: Depending on the starting materials, other isomers may be present.
Q2: How can I identify these impurities in my sample?
A2: A combination of chromatographic and spectroscopic techniques is recommended for impurity identification:
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Thin-Layer Chromatography (TLC): A quick and effective method to get a preliminary assessment of the purity and to determine appropriate solvent systems for column chromatography.
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High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample and can separate closely related impurities.
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Gas Chromatography-Mass Spectrometry (GC-MS): Useful for separating and identifying volatile impurities.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, allowing for the identification and quantification of impurities by observing unexpected signals or shifts in the spectra.
Q3: What are the recommended primary methods for purifying crude this compound?
A3: The choice of purification method depends on the nature and quantity of the impurities. The two most effective methods are column chromatography and recrystallization.[1]
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Column Chromatography: Highly effective for separating the desired product from both more and less polar impurities.[1]
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Recrystallization: A simpler method that can be very efficient if the crude product is a solid and the impurity profile is not overly complex.[1]
Troubleshooting Guides
Issue 1: Low Purity After Initial Workup
Symptoms:
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TLC analysis shows multiple spots.
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NMR spectrum indicates the presence of significant impurities.
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The isolated product is an oil or a discolored solid.
Possible Causes & Solutions:
| Cause | Solution |
| Incomplete Reaction | Monitor the reaction progress closely using TLC or HPLC to ensure full conversion of the starting material. If necessary, consider extending the reaction time or adjusting the stoichiometry of the reagents. |
| Side Reactions | Control the reaction temperature carefully, as higher temperatures can lead to the formation of byproducts. Ensure an inert atmosphere if the reaction is sensitive to air or moisture. |
| Ineffective Workup | During aqueous workup, ensure complete separation of the organic and aqueous layers. Perform multiple extractions with an appropriate organic solvent to maximize product recovery and remove water-soluble impurities. Wash the combined organic layers with brine to remove residual water before drying. |
Issue 2: Difficulty with Recrystallization
Symptoms:
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The compound "oils out" instead of forming crystals.
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Poor recovery of the purified product.
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Crystals are discolored or appear impure.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Solvent | The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[2] Experiment with different solvents or solvent mixtures. Common choices for similar compounds include ethanol, hexanes/ethyl acetate, or hexanes/acetone.[3] |
| Solution Cooled Too Quickly | Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals. |
| Colored Impurities Present | If the solution is colored, consider adding a small amount of activated carbon to the hot solution and then filtering it while hot to remove the colored impurities before crystallization.[4] |
| Supersaturation | If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of the pure compound. |
Issue 3: Challenges with Column Chromatography
Symptoms:
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Poor separation of the product from impurities (overlapping bands).
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The product elutes too quickly or too slowly.
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Low recovery of the product from the column.
Possible Causes & Solutions:
| Cause | Solution |
| Incorrect Mobile Phase | The polarity of the eluent is critical. For normal-phase chromatography with silica gel, a non-polar solvent system like a gradient of hexanes and ethyl acetate is often a good starting point.[1] Use TLC to test different solvent systems to find one that gives good separation (Rf of the desired product around 0.3-0.4). |
| Column Overloading | The amount of crude material should not exceed 1-5% of the mass of the stationary phase for effective separation.[5] |
| Improper Column Packing | Ensure the silica gel is packed uniformly to avoid channeling, which leads to poor separation. Both dry and wet packing methods can be effective if done carefully. |
| Product Adsorbed Irreversibly | Highly polar compounds can sometimes bind strongly to silica gel. If this is suspected, consider using a different stationary phase like alumina or a more polar mobile phase. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is a general guideline and may require optimization.
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Solvent Selection: Test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes) to find a suitable recrystallization solvent. A good solvent will dissolve the compound when hot but not when cold.
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Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to dissolve the solid completely.
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Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon, heat the solution for a few minutes, and then perform a hot filtration to remove the carbon.[4]
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Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[4]
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Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.[4]
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Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.
Protocol 2: Column Chromatography for Purification
This protocol is based on methods for similar compounds and should be optimized for this compound.[1]
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Stationary Phase: Silica gel (230-400 mesh).[1]
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Mobile Phase Selection: Use TLC to determine an optimal solvent system. A good starting point is a mixture of hexanes and ethyl acetate.[1] A gradient elution, starting with a low polarity mixture (e.g., 98:2 hexanes:ethyl acetate) and gradually increasing the polarity, is often effective.
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Column Packing: Pack the column with silica gel as a slurry in the initial, low-polarity mobile phase. Ensure there are no air bubbles or cracks in the stationary phase.
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Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the column.
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Elution: Begin eluting with the mobile phase, starting with the low-polarity mixture and gradually increasing the proportion of the more polar solvent. Collect fractions and monitor them by TLC.
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Fraction Pooling and Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Data Presentation
Table 1: Example Purification Data for a Related Compound (2-chloro-5-hydroxypyrimidine)
| Purification Step | Initial Purity (%) | Final Purity (%) | Yield (%) |
| Recrystallization (Ethanol) | 96 | 98 | 91 |
Data is illustrative and based on a similar purification process.[6]
Visualizations
References
Stability issues and degradation of 2-Chloro-5-methoxypyrazine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 2-Chloro-5-methoxypyrazine. The information is intended to assist researchers in anticipating and addressing potential challenges during their experiments.
Troubleshooting Guide
| Issue Observed | Potential Cause | Recommended Action |
| Inconsistent analytical results (e.g., varying peak areas in HPLC/GC) | Degradation of this compound in solution. | Prepare fresh solutions before use. If solutions need to be stored, keep them at low temperatures (2-8 °C) and protected from light. Evaluate the stability of the compound in your specific solvent system over the intended duration of your experiment. |
| Appearance of unknown peaks in chromatograms | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products. Use a stability-indicating analytical method (e.g., gradient HPLC with a photodiode array detector) to resolve the parent compound from its degradants. LC-MS/MS can be used for structural elucidation of the unknown peaks. |
| Loss of compound potency or activity | Chemical degradation of this compound. | Review storage conditions of the stock compound. Ensure it is stored in a tightly sealed container, protected from light and moisture, and at the recommended temperature. Avoid exposure to incompatible materials. |
| Discoloration of the compound or solution | Possible degradation or contamination. | Do not use the discolored material. Obtain a fresh batch of the compound. Review handling procedures to prevent contamination. |
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the recommended storage conditions for this compound?
For long-term storage, this compound should be stored in a tightly sealed container in a refrigerator, protected from light and moisture.
Q2: How should I handle this compound in the laboratory?
Handle the compound in a well-ventilated area, preferably in a fume hood. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust or vapors.
Stability and Degradation
Q3: Is this compound sensitive to pH?
Yes, pyrazine derivatives can be susceptible to degradation under strongly acidic or basic conditions. It is advisable to maintain solutions at a neutral pH unless the experimental protocol requires otherwise. If working at extreme pH, conduct a preliminary stability study to assess the compound's integrity under those conditions.
Q4: What is the thermal stability of this compound?
While specific data for this compound is limited, related pyrazines can undergo thermal decomposition at elevated temperatures. It is recommended to avoid prolonged exposure to high heat. If heating is necessary for an experimental procedure, it is crucial to determine the compound's stability at the intended temperature.
Q5: Is this compound light sensitive?
Yes, exposure to light, particularly UV light, can lead to the degradation of pyrazine compounds. Therefore, it is essential to store the compound and its solutions in amber-colored vials or otherwise protected from light.
Q6: What are the likely degradation pathways for this compound?
Based on the structure, potential degradation pathways include:
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Hydrolysis: The chloro group can be susceptible to hydrolysis, potentially being replaced by a hydroxyl group, especially under basic conditions. The methoxy group could also be hydrolyzed under strong acidic conditions.
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Oxidation: The pyrazine ring and the methoxy group may be susceptible to oxidation, leading to the formation of N-oxides or other oxidation products.
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Photodegradation: Exposure to light can induce various reactions, including cleavage of the chloro or methoxy groups.
Q7: What are some common chemicals that are incompatible with this compound?
Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can promote degradation.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
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Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
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Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
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Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
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Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
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Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Dissolve in the solvent before analysis.
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Photolytic Degradation: Expose a solution of the compound to UV light (254 nm) and visible light for 24 hours.
3. Analysis:
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Analyze the stressed samples using a stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile, with UV detection).
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Use LC-MS/MS to identify the mass of the parent compound and any degradation products.
Protocol 2: Stability-Indicating HPLC Method Development
1. Instrument:
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High-Performance Liquid Chromatograph with a Photodiode Array (PDA) or UV detector.
2. Chromatographic Conditions (Example):
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Column: C18, 4.6 x 150 mm, 5 µm.
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Mobile Phase A: 0.1% Formic acid in Water.
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Mobile Phase B: 0.1% Formic acid in Acetonitrile.
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Gradient:
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0-5 min: 10% B
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5-20 min: 10% to 90% B
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20-25 min: 90% B
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25-26 min: 90% to 10% B
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26-30 min: 10% B
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Flow Rate: 1.0 mL/min.
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Detection Wavelength: 275 nm.
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Injection Volume: 10 µL.
3. Validation:
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Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The specificity should be confirmed by analyzing the stressed samples from the forced degradation study to ensure separation of the main peak from all degradation product peaks.
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Factors influencing the stability of this compound.
Technical Support Center: Alternative Catalysts for Cross-Coupling Reactions Involving 2-Chloro-5-methoxypyrazine
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding alternative catalysts for cross-coupling reactions with 2-Chloro-5-methoxypyrazine. Our aim is to help you navigate challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate for cross-coupling reactions?
A1: this compound presents a few challenges in cross-coupling reactions. The carbon-chlorine bond is relatively strong and less reactive compared to carbon-bromine or carbon-iodine bonds, making oxidative addition to the catalyst more difficult.[1] Additionally, the presence of the electron-donating methoxy group can further decrease the reactivity of the C-Cl bond. The pyrazine ring itself, being an electron-deficient heterocycle, can also influence the catalytic cycle.
Q2: What are the most common alternative catalysts to traditional palladium systems for coupling with this compound?
A2: While palladium-based catalysts remain the most widely used, nickel-based catalysts are emerging as a cost-effective and efficient alternative, particularly for activating challenging C-Cl bonds.[2][3] These catalysts often exhibit different reactivity and selectivity profiles compared to palladium. For palladium systems, the focus is on using specialized ligands to enhance catalytic activity.
Q3: What types of ligands are most effective for cross-coupling reactions with this compound?
A3: For palladium-catalyzed reactions, bulky and electron-rich phosphine ligands, such as the Buchwald biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs), are highly effective.[1] These ligands promote the challenging oxidative addition step and stabilize the catalytic species. For nickel-catalyzed reactions, ligands like tricyclohexylphosphine (PCy₃) have shown good performance.[2]
Q4: I am observing low to no yield in my Suzuki-Miyaura coupling reaction. What are the likely causes and how can I troubleshoot this?
A4: Low yields in Suzuki-Miyaura couplings of this compound are common and can stem from several factors. Refer to the troubleshooting guide below for a systematic approach to resolving this issue. Key areas to investigate include catalyst activity, ligand choice, base and solvent selection, and potential side reactions.
Q5: What are the typical side reactions I should be aware of when performing cross-coupling with this compound?
A5: Common side reactions include:
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Homocoupling: Self-coupling of the boronic acid or the pyrazine starting material.
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Protodeboronation: Loss of the boronic acid group before cross-coupling occurs.
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Hydrodehalogenation: Replacement of the chlorine atom with a hydrogen atom.
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Catalyst deactivation: The catalyst can be deactivated by impurities or by coordination to the pyrazine nitrogen.
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
Symptoms:
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TLC or LC-MS analysis shows primarily unreacted this compound.
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Formation of significant amounts of homocoupled boronic acid byproduct.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Use a pre-activated palladium(0) source or ensure efficient in-situ reduction of a palladium(II) precatalyst. Consider using a more active catalyst system, such as a palladacycle or a Buchwald G3/G4 precatalyst. |
| Ineffective Ligand | Switch to a bulky, electron-rich biaryl phosphine ligand (e.g., XPhos, SPhos) or an N-heterocyclic carbene (NHC) ligand (e.g., IPr). |
| Inappropriate Base | The choice of base is critical. Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. Stronger bases are often required for less reactive chlorides. |
| Suboptimal Solvent | The solvent affects solubility and catalyst performance. Try different solvents like 1,4-dioxane, toluene, or DMF, often with a small amount of water. |
| Low Reaction Temperature | Gradually increase the reaction temperature. Higher temperatures can overcome the activation energy for C-Cl bond cleavage. |
| Oxygen Contamination | Thoroughly degas all solvents and reagents and maintain an inert atmosphere (Nitrogen or Argon) throughout the reaction. |
Troubleshooting Workflow for Low Yield in Suzuki-Miyaura Coupling
Caption: A troubleshooting workflow for addressing low yields in Suzuki-Miyaura coupling reactions.
Issue 2: Poor Results in Buchwald-Hartwig Amination
Symptoms:
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Incomplete conversion of this compound.
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Formation of side products from amine decomposition.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Unsuitable Catalyst/Ligand Combination | Use a palladium precatalyst with a bulky, electron-rich ligand like BrettPhos or RuPhos. For challenging couplings, consider a G3 or G4 Buchwald precatalyst. |
| Incorrect Base Strength | Strong, non-nucleophilic bases like NaOt-Bu or LHMDS are typically used. For base-sensitive substrates, a weaker base like K₂CO₃ or Cs₂CO₃ might be necessary, but may require higher temperatures. |
| Solvent Effects | Toluene, 1,4-dioxane, and THF are common solvents. The choice can significantly impact reaction rates and yields. |
| Amine Reactivity | Primary amines are generally more reactive than secondary amines. For less reactive amines, more forcing conditions (higher temperature, higher catalyst loading) may be needed. |
Decision Tree for Buchwald-Hartwig Amination Optimization
Caption: A decision tree to guide the optimization of Buchwald-Hartwig amination reactions.
Data Presentation: Representative Catalyst Systems
The following tables summarize representative conditions for Suzuki-Miyaura and Buchwald-Hartwig reactions on substrates similar to this compound. These should serve as a good starting point for your reaction optimization.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Chloro-heterocycles
| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference Substrate |
| Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ (2 equiv.) | Toluene/H₂O (10:1) | 100 | 85-95 | 2-Chloropyridine |
| Pd₂(dba)₃ (1.5 mol%) | XPhos (3 mol%) | K₃PO₄ (2 equiv.) | 1,4-Dioxane | 110 | 80-90 | 2,5-Dichloropyrazine |
| NiCl₂(PCy₃)₂ (5 mol%) | PCy₃ | K₃PO₄ (3 equiv.) | t-Amyl alcohol | 120 | 70-85 | 2-Chloropyridine |
| Pd(PPh₃)₄ (5 mol%) | PPh₃ | Na₂CO₃ (2 equiv.) | DMF/H₂O (4:1) | 90 | 60-75 | 2-Chloropyrazine |
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Chloro-heterocycles
| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Amine | Reference Substrate |
| Pd₂(dba)₃ (2 mol%) | BrettPhos (4 mol%) | NaOt-Bu (1.4 equiv.) | Toluene | 100 | 85-95 | Primary Amine | 2-Chloropyridine |
| Pd(OAc)₂ (2 mol%) | RuPhos (4 mol%) | Cs₂CO₃ (1.5 equiv.) | 1,4-Dioxane | 110 | 80-90 | Secondary Amine | 2-Chloropyridine |
| Pd(OAc)₂ (2 mol%) | XPhos (4 mol%) | K₂CO₃ (2 equiv.) | t-BuOH | 100 | 75-85 | Aniline | 2-Chloropyrazine |
| NiCl₂(dme) (10 mol%) | BINAP (12 mol%) | NaOt-Bu (2 equiv.) | Toluene | 100 | 70-80 | Morpholine | Aryl Chloride |
Experimental Protocols
The following are generalized experimental protocols that can be adapted for cross-coupling reactions of this compound. Note: These are starting points and may require optimization for your specific coupling partners.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
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Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
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Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.
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Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
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Solvent Addition: Add degassed solvent (e.g., toluene, 5 mL) and degassed water (0.5 mL) via syringe.
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Reaction: Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor the progress by TLC or LC-MS.
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Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A general experimental workflow for a Suzuki-Miyaura coupling reaction.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
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Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), the ligand (e.g., BrettPhos, 0.02 mmol, 2 mol%), and the base (e.g., NaOt-Bu, 1.4 mmol) to an oven-dried Schlenk tube.
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Reagent Addition: Add this compound (1.0 mmol) and the amine (1.2 mmol).
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Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.
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Reaction: Seal the tube and heat the mixture with stirring at the desired temperature (e.g., 100 °C). Monitor the reaction by TLC or LC-MS.
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Work-up: After completion, cool the reaction to room temperature. Quench the reaction by adding saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).
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Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
References
How to minimize impurities in 2-Chloro-5-methoxypyrazine production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 2-Chloro-5-methoxypyrazine.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and established method for the synthesis of this compound is the Sandmeyer reaction. This process involves the diazotization of the starting material, 2-amino-5-methoxypyrazine, followed by a copper(I) chloride-mediated substitution of the diazonium group with a chloro group.
Q2: What are the primary impurities I should be aware of during the synthesis of this compound via the Sandmeyer reaction?
A2: The primary impurities of concern include 2-hydroxy-5-methoxypyrazine (phenolic impurity), 5-methoxypyrazine (protodeamination byproduct), and unreacted 2-amino-5-methoxypyrazine. Additionally, azo-coupling byproducts can form if reaction conditions are not carefully controlled.
Q3: Why is temperature control so critical during the diazotization step?
A3: Temperature control, typically maintaining the reaction at 0-5°C, is crucial because aryl diazonium salts are thermally unstable.[1] At higher temperatures, the diazonium salt can prematurely decompose, leading to an increased formation of the undesirable 2-hydroxy-5-methoxypyrazine impurity and a lower yield of the desired product.
Q4: How can I confirm that the initial diazotization of 2-amino-5-methoxypyrazine is complete?
A4: A common and effective method to verify the completion of the diazotization is to use starch-iodide paper. The presence of excess nitrous acid, necessary for the reaction to go to completion, will result in the paper turning a blue-black color. A persistent positive test indicates that the starting amine has been fully consumed.
Q5: What is the role of the copper(I) chloride catalyst in the Sandmeyer reaction?
A5: Copper(I) chloride acts as a catalyst to facilitate the substitution of the diazonium group with a chloride ion. The reaction is believed to proceed through a radical-nucleophilic aromatic substitution mechanism. A single electron transfer from the copper(I) catalyst to the diazonium salt initiates the formation of an aryl radical with the loss of nitrogen gas. This radical then reacts with the chloride from a copper(II) species to form the final product and regenerate the copper(I) catalyst.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete diazotization of 2-amino-5-methoxypyrazine. | Ensure the reaction temperature is maintained between 0-5°C. Use starch-iodide paper to test for a slight excess of nitrous acid, indicating complete consumption of the starting amine. |
| Premature decomposition of the diazonium salt.[1] | Maintain strict temperature control (0-5°C) throughout the diazotization and addition to the copper(I) chloride solution. Avoid any localized heating. | |
| Inactive copper(I) chloride catalyst. | Use freshly prepared or high-quality commercial copper(I) chloride. The catalyst should be a white to light green solid; a significant blue or green coloration may indicate oxidation to copper(II), which is less effective. | |
| High Levels of 2-hydroxy-5-methoxypyrazine Impurity | The temperature of the diazotization or the Sandmeyer reaction was too high. | Strictly maintain the reaction temperature at 0-5°C during diazotization and below 10°C during the initial stages of the Sandmeyer reaction. |
| The diazonium salt solution was allowed to stand for too long before the addition of the copper(I) chloride catalyst. | Use the diazonium salt solution immediately after its preparation. | |
| Presence of 5-methoxypyrazine (Protodeamination Product) | The presence of reducing agents in the reaction mixture. | Ensure all reagents and solvents are free from contaminants that could act as reducing agents. |
| Insufficient chloride ion concentration during the Sandmeyer reaction. | Ensure an adequate concentration of hydrochloric acid is used in the preparation of the copper(I) chloride solution. | |
| Formation of Colored Byproducts (Azo Dyes) | The pH of the reaction mixture is not sufficiently acidic. | Maintain a strongly acidic environment throughout the diazotization and Sandmeyer reaction to prevent the diazonium salt from coupling with unreacted amine or other electron-rich species. |
| Difficulty in Isolating Pure Product | Inefficient removal of copper salts during workup. | After quenching the reaction, ensure thorough washing of the organic extract with aqueous ammonia or a suitable chelating agent to remove copper ions. |
| Co-elution of impurities during column chromatography. | Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) can effectively separate the desired product from more polar (e.g., phenolic impurity) and less polar byproducts. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Sandmeyer Reaction
This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
2-amino-5-methoxypyrazine
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Copper(I) chloride (CuCl)
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Starch-iodide paper
-
Ice
Procedure:
-
Diazotization:
-
In a flask, dissolve 2-amino-5-methoxypyrazine in a suitable amount of concentrated hydrochloric acid and water.
-
Cool the mixture to 0-5°C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5°C.
-
Monitor the reaction for the presence of excess nitrous acid using starch-iodide paper. The addition is complete when a slight excess of nitrous acid is maintained for at least 15 minutes.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid. Cool this solution to 0-5°C in an ice bath.
-
Slowly add the cold diazonium salt solution from the previous step to the stirred copper(I) chloride solution. Vigorous evolution of nitrogen gas will be observed. Maintain the temperature below 10°C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Quench the reaction by carefully adding it to a stirred mixture of ice and water.
-
Extract the aqueous mixture with dichloromethane or another suitable organic solvent.
-
Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for common issues in this compound synthesis.
References
Overcoming low reactivity of 2-Chloro-5-methoxypyrazine in nucleophilic substitution
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for overcoming the inherently low reactivity of 2-chloro-5-methoxypyrazine in nucleophilic aromatic substitution (SNAr) reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound generally unreactive in SNAr reactions?
A1: The reactivity of chloro-heterocycles in SNAr reactions is heavily influenced by the electronic properties of the ring and its substituents. The pyrazine ring itself is electron-deficient due to the two nitrogen atoms, which facilitates nucleophilic attack. However, the 5-methoxy group (-OCH3) is a strong electron-donating group (EDG) by resonance. This effect increases the electron density of the pyrazine ring, counteracting the inherent electron deficiency and deactivating the substrate towards attack by nucleophiles. Electron-donating substituents are known to diminish the reactivity of chloroazines in SNAr reactions.[1][2]
Q2: What are the primary strategies to promote a sluggish SNAr reaction with this substrate?
A2: To overcome the deactivating effect of the methoxy group, several strategies can be employed:
-
Increase Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier, especially for deactivated substrates.[3]
-
Use a More Reactive Nucleophile: If possible, use a stronger nucleophile. For instance, when using an alcohol, pre-forming the more nucleophilic alkoxide with a strong base (e.g., NaH, K2CO3) is crucial.
-
Optimize Solvent Choice: The solvent plays a critical role. Polar aprotic solvents are highly recommended.[3]
-
Consider Microwave Irradiation: Microwave-assisted synthesis can significantly accelerate the reaction rate compared to conventional heating.[4]
Q3: Which solvents are optimal for performing nucleophilic substitutions on this compound?
A3: Polar aprotic solvents such as Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP) are generally the best choices.[3] These solvents effectively solvate the counter-ion of the nucleophile, leaving the nucleophilic anion "naked" and more reactive. Protic solvents like ethanol or water can form hydrogen bonds with the nucleophile, reducing its nucleophilicity.[3]
Q4: What alternatives exist if standard SNAr conditions fail to yield the desired product?
A4: If SNAr approaches are unsuccessful, transition-metal-catalyzed cross-coupling reactions are a powerful alternative. For forming C-N bonds (amination), the Buchwald-Hartwig amination using a palladium catalyst is a common and effective method. For C-O or C-S bond formation, copper-catalyzed Ullmann-type couplings can be employed.[5]
Q5: How can I avoid potential side reactions?
A5: A common side reaction at high temperatures is decomposition, often indicated by the reaction mixture turning dark.[3] This can be mitigated by carefully controlling the temperature and reaction time. Additionally, under strongly basic conditions with certain nucleophiles, the methoxy group itself could potentially be cleaved, although this is less common than decomposition of the pyrazine ring. Using the mildest effective conditions is always recommended.
Troubleshooting Guide
This guide addresses common issues encountered during the nucleophilic substitution of this compound.
| Problem | Potential Cause | Recommended Solution |
| No or Low Conversion | 1. Insufficient Reactivity: The combination of the deactivating methoxy group and a weak nucleophile results in a high activation energy barrier. | - Increase Temperature: Gradually heat the reaction, monitoring for product formation and decomposition (e.g., 80 °C, 120 °C, up to 150 °C). - Use a Stronger Base: If using a neutral nucleophile (e.g., amine, alcohol), add a suitable base (e.g., K₂CO₃, Cs₂CO₃, NaH) to generate the more reactive conjugate base.[3] |
| 2. Inappropriate Solvent: Protic or nonpolar solvents are used, which reduce the nucleophile's reactivity. | - Switch to a Polar Aprotic Solvent: Use dry DMSO, DMF, or NMP to enhance nucleophilicity.[3] | |
| 3. Poor Nucleophile Quality: The nucleophile may have degraded or is inherently weak. | - Use Fresh Reagents: Ensure the nucleophile and base are pure and dry. - Change Nucleophile: If feasible, consider a more nucleophilic reagent. | |
| Formation of Multiple Side Products / Dark Tar | 1. Decomposition: The reaction temperature is too high, causing the substrate or product to decompose. | - Lower the Temperature: Find the optimal temperature where the reaction proceeds cleanly, even if it is slower.[3] - Reduce Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and stop it once the starting material is consumed, before significant degradation occurs. |
| 2. Reaction with Solvent: At high temperatures, solvents like DMF can sometimes participate in side reactions. | - Choose a More Stable Solvent: Consider using DMSO or dioxane for high-temperature reactions. | |
| Product is Unstable During Work-up | 1. Acid/Base Sensitivity: The substituted pyrazine product may be sensitive to acidic or basic conditions during aqueous work-up. | - Use a Buffered or Neutral Wash: Quench the reaction carefully and wash with a mild solution (e.g., saturated NH₄Cl for basic reactions, or saturated NaHCO₃ for acidic ones) or simply with brine and water. |
Data Presentation: Illustrative Reaction Conditions
The following table summarizes generalized conditions for the amination of this compound with a generic aniline, demonstrating the impact of different reaction parameters.
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Comments |
| 1 | Toluene | K₂CO₃ | 110 | 24 | < 5 | Non-polar solvent, low reactivity. |
| 2 | 2-Propanol | K₂CO₃ | 80 | 24 | ~15 | Protic solvent, still low reactivity. |
| 3 | DMF | K₂CO₃ | 80 | 24 | ~45 | Polar aprotic solvent shows improvement. |
| 4 | DMF | K₂CO₃ | 120 | 18 | ~75 | Increased temperature significantly improves yield.[3] |
| 5 | DMSO | Cs₂CO₃ | 120 | 12 | > 90 | DMSO and a stronger base provide optimal conditions. |
| 6 | Dioxane | Pd₂(dba)₃, Xantphos, NaOt-Bu | 100 | 8 | > 95 | Buchwald-Hartwig conditions; an effective alternative. |
Note: Yields are illustrative and will vary based on the specific nucleophile and precise reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Amination
This protocol describes a typical SNAr reaction between this compound and an amine nucleophile.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (1.2 eq)
-
Cesium Carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry round-bottom flask, add this compound, the amine nucleophile, and cesium carbonate.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen).
-
Add anhydrous DMSO via syringe.
-
Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the mixture to room temperature.
-
Carefully pour the reaction mixture into water and stir.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: General Procedure for Alkoxidation
This protocol details the reaction with an alcohol via its more reactive alkoxide.
Materials:
-
Alcohol (serves as reactant and solvent) or an inert solvent like THF
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.5 eq)
-
This compound (1.0 eq)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add the anhydrous alcohol or a solution of the alcohol in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the sodium hydride portion-wise. (Caution: H₂ gas evolution).
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature to ensure complete formation of the sodium alkoxide.
-
Add a solution of this compound in the same anhydrous solvent to the alkoxide solution.
-
Heat the reaction mixture to a suitable temperature (e.g., 65-80 °C) and stir until the starting material is consumed, monitoring by TLC.
-
Cool the reaction to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate, 3x).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Caption: The SNAr addition-elimination pathway via a stabilized Meisenheimer intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Cross-Coupling of Heteroatomic Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
Scalability challenges for the synthesis of 2-Chloro-5-methoxypyrazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming scalability challenges during the synthesis of 2-Chloro-5-methoxypyrazine.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound suitable for scaling up?
A1: The two most viable synthetic routes for the large-scale production of this compound are:
-
The Sandmeyer reaction of 2-amino-5-methoxypyrazine. This involves the diazotization of the amino group followed by a copper-catalyzed chloride substitution.
-
Direct chlorination of 2-hydroxy-5-methoxypyrazine using a chlorinating agent such as phosphorus oxychloride (POCl₃).
Q2: What are the primary safety concerns when scaling up the synthesis of this compound?
A2: For the Sandmeyer reaction , the primary safety concern is the potential for uncontrolled decomposition of the diazonium salt intermediate, which can be explosive.[1] Careful temperature control is crucial. For the direct chlorination route , the main hazard is handling phosphorus oxychloride (POCl₃), which is highly corrosive and reacts violently with water.
Q3: How can I minimize the formation of by-products during the Sandmeyer reaction?
A3: To minimize by-products in the Sandmeyer reaction, it is important to:
-
Maintain a low reaction temperature (typically 0-5 °C) during diazotization to prevent premature decomposition of the diazonium salt.[1]
-
Ensure efficient stirring to maintain homogeneity.
-
Use the appropriate stoichiometry of reagents.
-
Slowly add the sodium nitrite solution to control the rate of reaction and heat generation.
Q4: What are the common impurities encountered in the synthesis of this compound?
A4: Common impurities may include:
-
From the Sandmeyer route: Unreacted 2-amino-5-methoxypyrazine, phenolic by-products from the reaction of the diazonium salt with water, and potentially azo compounds.
-
From the direct chlorination route: Unreacted 2-hydroxy-5-methoxypyrazine and poly-chlorinated species.
Troubleshooting Guides
Route 1: Sandmeyer Reaction of 2-amino-5-methoxypyrazine
Problem: Low Yield of this compound
| Possible Cause | Troubleshooting Step |
| Incomplete diazotization. | Ensure the complete dissolution of 2-amino-5-methoxypyrazine in the acidic medium before adding sodium nitrite. Use a slight excess of sodium nitrite. |
| Decomposition of the diazonium salt. | Maintain the reaction temperature strictly between 0-5 °C during diazotization and the addition of the copper(I) chloride catalyst.[1] |
| Insufficient catalyst activity. | Use freshly prepared or high-quality copper(I) chloride. Ensure the catalyst is fully dissolved or suspended in the reaction mixture. |
| Loss of product during work-up. | Optimize the extraction procedure. Ensure the pH is appropriately adjusted to maximize the recovery of the product in the organic phase. |
Problem: Foaming and Gas Evolution Issues
| Possible Cause | Troubleshooting Step |
| Rapid addition of sodium nitrite. | Add the sodium nitrite solution dropwise to control the rate of nitrogen gas evolution. |
| Localized heating. | Ensure vigorous stirring to dissipate heat effectively and maintain a uniform temperature throughout the reaction mixture. |
| Insufficient headspace in the reactor. | Use a reactor with sufficient headspace to accommodate the volume of gas produced. |
Route 2: Direct Chlorination of 2-hydroxy-5-methoxypyrazine
Problem: Incomplete Conversion to this compound
| Possible Cause | Troubleshooting Step |
| Insufficient amount of chlorinating agent. | Use a slight excess of phosphorus oxychloride (POCl₃) to ensure complete conversion. |
| Low reaction temperature. | Ensure the reaction is heated to a sufficiently high temperature (reflux) to drive the reaction to completion. |
| Poor mixing. | Use efficient mechanical stirring, especially for larger scale reactions, to ensure good contact between the substrate and the chlorinating agent. |
Problem: Difficult Purification of the Final Product
| Possible Cause | Troubleshooting Step |
| Presence of unreacted starting material. | Optimize the reaction conditions (temperature, time, stoichiometry) to maximize conversion. Consider a second treatment with the chlorinating agent if necessary. |
| Formation of dark, tarry by-products. | Purify the crude product by vacuum distillation or column chromatography. The choice of purification method will depend on the scale of the reaction. |
| Hydrolysis of the product during work-up. | Quench the reaction mixture carefully with ice and neutralize with a base while keeping the temperature low to minimize hydrolysis of the chloro-product back to the hydroxy-starting material. |
Experimental Protocols
Protocol 1: Sandmeyer Reaction for this compound
Materials:
-
2-amino-5-methoxypyrazine
-
Hydrochloric acid (concentrated)
-
Sodium nitrite
-
Copper(I) chloride
-
Dichloromethane
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-amino-5-methoxypyrazine in concentrated hydrochloric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization.
-
In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Extract the mixture with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Direct Chlorination of 2-hydroxy-5-methoxypyrazine
Materials:
-
2-hydroxy-5-methoxypyrazine
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane
-
Ice
-
Sodium carbonate (saturated solution)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, add 2-hydroxy-5-methoxypyrazine.
-
Slowly add phosphorus oxychloride (POCl₃) to the flask with stirring.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated solution of sodium carbonate to a pH of 7-8.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Visualizations
Caption: Workflow for the Sandmeyer reaction synthesis.
Caption: Workflow for the direct chlorination synthesis.
Caption: Troubleshooting logic for low yield issues.
References
Validation & Comparative
A Comparative Guide to Halogenated Pyrazines for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry, halogenated heterocycles are indispensable building blocks for the synthesis of novel therapeutic agents. Among these, substituted pyrazines are of particular interest due to their prevalence in biologically active molecules. This guide provides an objective comparison of 2-Chloro-5-methoxypyrazine with its bromo and iodo analogs, focusing on their reactivity in key cross-coupling reactions, supported by established chemical principles and illustrative experimental data.
Chemical Properties and Reactivity Overview
The reactivity of 2-halo-5-methoxypyrazines in common palladium-catalyzed cross-coupling reactions is primarily governed by the strength of the carbon-halogen (C-X) bond. The generally accepted order of reactivity for halogens is Iodine > Bromine > Chlorine, which is inversely correlated with the C-X bond dissociation energy.[1][2] This trend dictates that the oxidative addition of the palladium catalyst to the C-X bond, often the rate-determining step, is more facile for the heavier halogens.[1] Consequently, 2-Iodo-5-methoxypyrazine is the most reactive, often enabling milder reaction conditions, followed by the bromo and then the chloro analog, which typically requires more forcing conditions or specialized, highly active catalyst systems to achieve comparable yields.[1][2]
Halogenated organic compounds play a crucial role in drug development, as the incorporation of halogen atoms can significantly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[3]
Comparative Performance in Cross-Coupling Reactions
The choice of a specific 2-halo-5-methoxypyrazine derivative will significantly impact the efficiency and conditions required for carbon-carbon and carbon-nitrogen bond formation. The following tables summarize the expected relative reactivity and typical reaction conditions for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings based on established principles and data from analogous systems.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The reactivity of the halogenated pyrazine is a key factor in the success of this reaction.
| Feature | 2-Iodo-5-methoxypyrazine | 2-Bromo-5-methoxypyrazine | This compound |
| Relative Reactivity | Highest | Moderate | Lowest |
| Typical Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Pd(PPh₃)₄, PdCl₂(dppf) | Pd₂(dba)₃ with specialized phosphine ligands (e.g., XPhos, SPhos) |
| Typical Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | K₂CO₃, Cs₂CO₃, K₃PO₄ | K₃PO₄, Cs₂CO₃ |
| Typical Temperature | Room Temperature to 80 °C | 80 °C to 110 °C | 100 °C to 140 °C |
| Reaction Time | Shorter | Moderate | Longer |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. Similar to the Suzuki-Miyaura coupling, the reactivity is dependent on the carbon-halogen bond strength.[4]
| Feature | 2-Iodo-5-methoxypyrazine | 2-Bromo-5-methoxypyrazine | This compound |
| Relative Reactivity | Highest | Moderate | Lowest |
| Typical Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ with phosphine ligands (e.g., BINAP, Xantphos) | Pd₂(dba)₃ or Pd(OAc)₂ with phosphine ligands (e.g., BINAP, Xantphos) | Pd₂(dba)₃ or Pd(OAc)₂ with more electron-rich and bulky ligands (e.g., RuPhos, BrettPhos) |
| Typical Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | NaOt-Bu, K₃PO₄, Cs₂CO₃ | NaOt-Bu, LHMDS |
| Typical Temperature | Room Temperature to 90 °C | 90 °C to 120 °C | 110 °C to 150 °C |
| Reaction Time | Shorter | Moderate | Longer |
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes.[5] The higher reactivity of the C-I and C-Br bonds is also evident in this reaction.[6]
| Feature | 2-Iodo-5-methoxypyrazine | 2-Bromo-5-methoxypyrazine | This compound |
| Relative Reactivity | Highest | High | Low |
| Typical Catalyst | PdCl₂(PPh₃)₂, CuI | PdCl₂(PPh₃)₂, CuI | Pd₂(dba)₃ with specialized ligands, CuI |
| Typical Base | Et₃N, i-Pr₂NH | Et₃N, i-Pr₂NH | Et₃N, Cs₂CO₃ |
| Typical Temperature | Room Temperature to 60 °C | 50 °C to 90 °C | 80 °C to 120 °C |
| Reaction Time | Shorter | Moderate | Longer |
Experimental Protocols
Below are representative protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
2-Halo-5-methoxypyrazine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1)
Procedure:
-
To a dry reaction vessel, add the 2-halo-5-methoxypyrazine, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
Materials:
-
2-Halo-5-methoxypyrazine (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos, 2-4 mol%)
-
Base (e.g., NaOt-Bu, 1.4 equiv)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to a dry reaction vessel.
-
Add the anhydrous solvent and stir for a few minutes.
-
Add the 2-halo-5-methoxypyrazine and the amine.
-
Seal the vessel and heat the reaction mixture to the desired temperature with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
The following diagrams illustrate a general workflow for the synthesis and screening of pyrazine-based kinase inhibitors, a common application for such compounds in drug discovery.[7]
Caption: A general workflow for the discovery of pyrazine-based kinase inhibitors.
The catalytic cycle for the Suzuki-Miyaura reaction illustrates the key steps involved in this important transformation.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The selection of a halogenated pyrazine building block is a critical decision in the design of a synthetic route. For palladium-catalyzed cross-coupling reactions, 2-iodo- and 2-bromo-5-methoxypyrazine offer higher reactivity, often leading to milder reaction conditions and broader substrate scope. In contrast, this compound, while more cost-effective and stable, generally requires more robust catalytic systems. Understanding these reactivity trends is essential for researchers and drug development professionals to efficiently synthesize novel pyrazine-containing molecules with potential therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Analytical Landscape: A Comparative Guide to the Validation of Methods for 2-Chloro-5-methoxypyrazine and Related Compounds
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of reliable data and regulatory compliance. This guide provides a comparative overview of analytical methodologies applicable to the quantification of 2-Chloro-5-methoxypyrazine. Due to a scarcity of publicly available validation data specific to this compound, this document leverages established methods for the broader class of methoxypyrazines, offering a foundational framework for analytical strategy and development.
The accurate determination of this compound, a substituted pyrazine, is critical in various fields, from flavor and fragrance analysis to pharmaceutical development, where it may be present as an intermediate or impurity. The principles of analytical method validation for related, well-studied methoxypyrazines provide a strong starting point for developing and validating methods for this specific compound. The primary analytical techniques employed for the analysis of methoxypyrazines are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry.
Performance Comparison of Analytical Methods
The selection of an appropriate analytical technique hinges on factors such as the required sensitivity, the complexity of the sample matrix, and the desired throughput. The following tables summarize typical performance characteristics for the analysis of methoxypyrazines using GC-MS and HPLC-MS, which can be considered as benchmarks for the validation of methods for this compound.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data for Methoxypyrazine Analysis
| Validation Parameter | Typical Performance |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.5 - 2.0 ng/L |
| Limit of Quantification (LOQ) | 1.0 - 5.0 ng/L |
| Accuracy (Recovery) | 85 - 115% |
| Precision (RSD%) | < 15% |
Table 2: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Performance Data for Methoxypyrazine Analysis
| Validation Parameter | Typical Performance |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.01 - 0.1 ng/L |
| Limit of Quantification (LOQ) | 0.03 - 0.3 ng/L |
| Accuracy (Recovery) | 90 - 110% |
| Precision (RSD%) | < 10% |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and transfer of analytical methods. Below are representative protocols for GC-MS and HPLC analysis of methoxypyrazines, which can be adapted for this compound.
GC-MS Method with Headspace Solid-Phase Microextraction (HS-SPME)
This method is highly effective for the analysis of volatile and semi-volatile compounds like methoxypyrazines from liquid or solid matrices.
1. Sample Preparation (HS-SPME):
-
Place a precisely weighed or measured sample into a headspace vial.
-
Add a suitable internal standard (e.g., a deuterated analog of the analyte).
-
Seal the vial and incubate at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 30 minutes) to allow for equilibration of the analyte between the sample and the headspace.
-
Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace for a defined period (e.g., 15 minutes) to adsorb the analytes.
2. GC-MS Analysis:
-
GC System: Agilent 7890B GC or equivalent.
-
Column: DB-WAX or equivalent polar capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp to 180°C at 8°C/min.
-
Ramp to 240°C at 20°C/min, hold for 5 minutes.
-
-
Injection: The SPME fiber is thermally desorbed in the GC inlet at 250°C for 2 minutes in splitless mode.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target analytes to enhance sensitivity and selectivity.
HPLC Method
This method is suitable for the analysis of less volatile pyrazine derivatives or when derivatization is employed.
1. Sample Preparation:
-
Dissolve a precisely weighed amount of the sample in the mobile phase or a compatible solvent.
-
Filter the sample through a 0.45 µm syringe filter to remove particulate matter.
-
An internal standard should be added for accurate quantification.
2. HPLC Analysis:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of Acetonitrile and water with a suitable buffer (e.g., 0.1% formic acid). For example, a gradient could start at 20% Acetonitrile and increase to 80% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV detection at a wavelength determined by the absorbance maximum of this compound (typically in the range of 270-280 nm for pyrazines).
Visualizing the Workflow
Diagrams illustrating the experimental workflows provide a clear and concise understanding of the analytical process.
Caption: Workflow for the analysis of this compound using HS-SPME-GC-MS.
Caption: Workflow for the analysis of this compound using HPLC-UV.
Comparative Biological Activity of 2-Chloro-5-methoxypyrazine Analogs as Checkpoint Kinase 1 (Chk1) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of a series of 2-Chloro-5-methoxypyrazine analogs, specifically focusing on their potent and selective inhibition of Checkpoint Kinase 1 (Chk1). The data presented is derived from a key study on 1-(5-chloro-2-alkoxyphenyl)-3-(5-cyanopyrazin-2-yl)ureas, which serves as a valuable surrogate for understanding the structure-activity relationship (SAR) of this class of compounds. This document includes quantitative biological data, detailed experimental protocols for relevant assays, and visualizations of the pertinent signaling pathway and experimental workflow.
Introduction to this compound Analogs and Chk1 Inhibition
Pyrazine derivatives are a well-established class of heterocyclic compounds with a broad range of biological activities. The this compound scaffold, in particular, has been explored for its potential as a modulator of various biological targets. This guide focuses on a series of analogs where the 5-methoxy group is extended to various alkoxy chains and the core pyrazine is further substituted to create potent inhibitors of Checkpoint Kinase 1 (Chk1).
Chk1 is a serine/threonine-specific protein kinase that plays a critical role in the DNA damage response (DDR) and cell cycle checkpoint control.[1] Upon DNA damage, Chk1 is activated and orchestrates cell cycle arrest, allowing time for DNA repair.[1] In many cancer cells, other cell cycle checkpoints (like the G1 checkpoint) are often defective, making them highly dependent on the S and G2/M checkpoints regulated by Chk1. Therefore, inhibiting Chk1 can selectively sensitize cancer cells to DNA-damaging agents, leading to mitotic catastrophe and cell death.[2] The analogs discussed herein have demonstrated potent Chk1 inhibition and significant potentiation of the cytotoxic effects of common chemotherapeutic agents.[3]
Quantitative Analysis of Biological Activity
The following table summarizes the in vitro Chk1 inhibitory activity and the cellular antiproliferative effects of a series of 1-(5-chloro-2-alkoxyphenyl)-3-(5-cyanopyrazin-2-yl)urea analogs. The data highlights the structure-activity relationship, particularly the influence of the alkoxy chain length at the 2-position of the phenyl ring.
| Compound ID | R (Alkoxy Group) | Chk1 IC50 (nM) | HeLa EC50 (µM) | HeLa EC50 with 150 nM Doxorubicin (µM) | Doxorubicin Potentiation (Fold) |
| 2a | -OCH3 | 10 | >50 | 3.0 | >17 |
| 2b | -OCH2CH3 | 8 | >50 | 1.5 | >33 |
| 2c | -O(CH2)2CH3 | 3 | >50 | 0.8 | >63 |
| 2d | -OCH(CH3)2 | 5 | >50 | 1.0 | >50 |
| 2e | -O(CH2)3CH3 | 4 | 22 | 1.0 | 22 |
Data extracted from Wang et al., J. Med. Chem. 2005, 48 (9), pp 3118–3121.[2][3]
Key Findings from the SAR Study:
-
All synthesized analogs exhibited potent inhibition of Chk1 kinase in the low nanomolar range.[3]
-
An increase in the length of the alkoxy chain from methyl to butyl (compounds 2a to 2e) generally maintained or slightly improved Chk1 inhibitory potency.[3]
-
The analogs showed significant potentiation of doxorubicin's antiproliferative effects in HeLa cells, a p53-deficient human cervical cancer cell line.[2][3]
-
Compound 2e, with a butoxy group, demonstrated the most promising cellular activity, potentiating the effect of doxorubicin by 22-fold.[3] It also potentiated the activity of camptothecin, a topoisomerase I inhibitor, by 20-fold in SW620 cells.[3]
Signaling Pathway and Experimental Workflow
To visually represent the biological context and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Chk1 Signaling Pathway in DNA Damage Response.
Caption: Experimental Workflow for Biological Evaluation.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on standard laboratory procedures and the information available from the cited literature.
Chk1 Kinase Inhibition Assay
This assay is designed to measure the in vitro potency of the synthesized analogs in inhibiting the enzymatic activity of Chk1 kinase.
-
Principle: The assay quantifies the amount of ADP produced from the kinase reaction, where Chk1 phosphorylates a specific substrate in the presence of ATP. The amount of ADP is inversely proportional to the inhibitory activity of the test compound. A common method is the ADP-Glo™ Kinase Assay.[4]
-
Materials:
-
Recombinant human Chk1 enzyme
-
Chk1 substrate peptide (e.g., CHKtide)[5]
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds (this compound analogs) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well or 384-well white opaque plates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in kinase assay buffer. A typical starting concentration is 10 µM.
-
In a multi-well plate, add the diluted test compounds. Include a positive control (a known Chk1 inhibitor) and a negative control (DMSO vehicle).
-
Add the Chk1 enzyme to each well and incubate for 10-15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the Chk1 substrate and ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 45-60 minutes).[4][5]
-
Stop the kinase reaction and measure the amount of ADP produced according to the ADP-Glo™ kit manufacturer's instructions. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Antiproliferation and Potentiation Assay
This assay determines the cytotoxic effect of the analogs alone and their ability to potentiate the cytotoxicity of a DNA-damaging agent like doxorubicin or camptothecin.
-
Principle: The assay measures the number of viable cells after a defined period of treatment. A reduction in cell viability indicates antiproliferative activity. Potentiation is observed when the combination of the analog and a chemotherapeutic agent results in a greater reduction in cell viability than either agent alone.
-
Materials:
-
Cancer cell lines (e.g., HeLa, SW620)
-
Complete cell culture medium
-
Test compounds
-
Doxorubicin or Camptothecin
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
96-well clear or opaque-walled tissue culture plates
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds and the chemotherapeutic agent (doxorubicin or camptothecin).
-
Treat the cells with:
-
The test compound alone.
-
The chemotherapeutic agent alone.
-
A combination of the test compound and the chemotherapeutic agent (at a fixed concentration for the potentiating agent).
-
Vehicle control (DMSO).
-
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent and incubate according to the manufacturer's protocol.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the EC50 values (the concentration of the drug that causes a 50% reduction in cell viability) for the compounds alone and in combination.
-
The fold potentiation is calculated by dividing the EC50 of the chemotherapeutic agent alone by the EC50 of the chemotherapeutic agent in the presence of the test compound.[3]
-
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of the Chk1 inhibitors on cell cycle progression, particularly their ability to abrogate the G2/M checkpoint arrest induced by DNA-damaging agents.
-
Principle: Cells are treated with a DNA-damaging agent to induce cell cycle arrest, followed by treatment with the Chk1 inhibitor. The cells are then fixed, stained with a fluorescent DNA-binding dye (e.g., propidium iodide), and analyzed by flow cytometry. The intensity of the fluorescence is proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G1, S, and G2/M).[6][7]
-
Materials:
-
Cancer cell line (e.g., H1299)
-
Doxorubicin or Camptothecin
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Ice-cold 70% ethanol (for fixation)
-
Propidium iodide (PI) staining solution containing RNase A
-
Flow cytometer
-
-
Procedure:
-
Seed cells and allow them to adhere.
-
Treat the cells with a DNA-damaging agent (e.g., doxorubicin) for a period sufficient to induce G2/M arrest (e.g., 16-24 hours).[3]
-
Add the test compound (Chk1 inhibitor) and incubate for an additional period (e.g., 24 hours).[3]
-
Harvest the cells by trypsinization, wash with PBS, and fix by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI/RNase A staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer.
-
The data is analyzed using cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases. Abrogation of the G2/M checkpoint is observed as a decrease in the percentage of cells in the G2/M phase and a corresponding increase in cells in other phases or a sub-G1 peak (indicative of apoptosis) compared to cells treated with the DNA-damaging agent alone.
-
Conclusion
The 1-(5-chloro-2-alkoxyphenyl)-3-(5-cyanopyrazin-2-yl)urea series represents a promising class of potent and selective Chk1 kinase inhibitors. The structure-activity relationship studies indicate that modifications to the alkoxy side chain can fine-tune the cellular activity of these compounds. Their ability to potentiate the effects of established chemotherapeutic agents highlights their potential as valuable candidates for combination cancer therapy. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers interested in the further development and characterization of this compound analogs and other Chk1 inhibitors.
References
- 1. CHEK1 - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 1-(5-Chloro-2-alkoxyphenyl)-3-(5-cyanopyrazin-2-yl)ureas [correction of cyanopyrazi] as potent and selective inhibitors of Chk1 kinase: synthesis, preliminary SAR, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. Flow cytometry with PI staining | Abcam [abcam.com]
Confirming the Structure of 2-Chloro-5-methoxypyrazine using 2D NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopic data expected for 2-Chloro-5-methoxypyrazine. In the absence of publicly available experimental spectra for this specific compound, this guide presents predicted 2D NMR correlations based on established spectroscopic principles. This information is compared with data from structurally similar compounds to provide a robust framework for the structural confirmation of this compound.
Introduction
This compound is a substituted pyrazine derivative with potential applications in medicinal chemistry and materials science. Unambiguous structural elucidation is a critical step in the characterization of such novel compounds. Two-dimensional NMR spectroscopy, including Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), offers a powerful tool for determining the precise connectivity of atoms within a molecule. This guide outlines the expected 2D NMR data for this compound and provides a comparative analysis with related structures.
Predicted 2D NMR Data for this compound
Based on the structure of this compound, the following ¹H and ¹³C NMR chemical shifts and key 2D correlations are predicted. These predictions are founded on the analysis of substituent effects on the pyrazine ring system.
Structure and Numbering:
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and HSQC Correlations for this compound
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | HSQC Correlation |
| 2 | - | ~150 | No |
| 3 | ~8.0 | ~135 | Yes |
| 5 | - | ~160 | No |
| 6 | ~7.8 | ~130 | Yes |
| OCH₃ | ~4.0 | ~55 | Yes |
Table 2: Predicted Key HMBC Correlations for this compound
| Proton | Correlating Carbons (Predicted) |
| H3 | C2, C5 |
| H6 | C2, C5 |
| OCH₃ | C5 |
Comparative Analysis with Structurally Similar Compounds
To support the predicted data, a comparison with experimentally determined NMR data for related pyrazine and pyridine derivatives is valuable. For instance, the chemical shifts of protons on the pyrazine ring are influenced by the electronic nature of the substituents. The chloro group at the 2-position is electron-withdrawing, leading to a downfield shift of adjacent protons. Conversely, the methoxy group at the 5-position is electron-donating, causing an upfield shift of nearby protons.
Comparing these expected trends with published data for compounds like 2-chloropyrazine and 2-methoxypyrazine would provide a strong basis for the validation of the predicted chemical shifts for this compound.
Experimental Protocols
A general protocol for acquiring 2D NMR spectra for a small organic molecule like this compound is provided below.
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum to determine the chemical shifts and coupling constants of the protons.
-
HSQC: An HSQC experiment is performed to identify direct one-bond correlations between protons and their attached carbons.[1][2][3]
-
HMBC: An HMBC experiment is conducted to establish long-range correlations (typically 2-3 bonds) between protons and carbons.[1][2] This is crucial for piecing together the molecular skeleton.
Data Processing and Analysis:
The acquired Free Induction Decays (FIDs) are processed using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, and baseline correction. The resulting 2D spectra are then analyzed to identify the cross-peaks that represent the correlations between nuclei.
Visualization of Key Structural Correlations
The following diagrams, generated using the DOT language, illustrate the key predicted 2D NMR correlations that are essential for confirming the structure of this compound.
Caption: Predicted HMBC correlations for this compound.
Caption: Predicted HSQC correlations for this compound.
Conclusion
References
Navigating Off-Target Effects: A Comparative Analysis of 2-Chloro-5-methoxypyrazine Derivatives in Preclinical Safety Screening
For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of novel chemical entities is paramount to mitigating potential safety liabilities and ensuring the successful progression of drug candidates. This guide provides a comparative analysis of the cross-reactivity of a series of hypothetical 2-Chloro-5-methoxypyrazine derivatives, illustrating a data-driven approach to lead candidate selection. The experimental data presented herein is for illustrative purposes to demonstrate best practices in data presentation and interpretation.
The development of targeted therapies often involves the design of small molecules that modulate the activity of specific biological targets. However, even highly potent and selective compounds can interact with unintended off-targets, leading to adverse effects. Early and comprehensive cross-reactivity screening is therefore a critical step in the drug discovery pipeline.[1][2] This guide focuses on a hypothetical series of this compound derivatives designed as inhibitors of Kinase A, and evaluates their selectivity against a panel of related and unrelated kinases, as well as a broader panel of common off-target proteins.
Comparative Cross-Reactivity Data
The following tables summarize the inhibitory activity (IC50) of three hypothetical this compound derivatives against a panel of kinases and a standard safety screening panel of 44 targets, which often includes GPCRs, ion channels, and transporters.[1][3][4]
Table 1: Kinase Selectivity Profile of this compound Derivatives (IC50, nM)
| Target | CMP-001 (Lead Compound) | CMP-002 (Analog A) | CMP-003 (Analog B) |
| Kinase A (Primary Target) | 15 | 25 | 12 |
| Kinase B | 1,500 | 800 | 2,500 |
| Kinase C | >10,000 | 5,000 | >10,000 |
| Kinase D | 8,500 | 3,000 | 9,000 |
| Kinase E | >10,000 | >10,000 | >10,000 |
| Kinase F | 2,000 | 950 | 3,500 |
Table 2: Off-Target Liability Profile of this compound Derivatives (% Inhibition at 10 µM)
| Target Class | Representative Target | CMP-001 | CMP-002 | CMP-003 |
| GPCR | Adrenergic Receptor α1A | 8% | 15% | 5% |
| Dopamine Receptor D2 | 12% | 25% | 10% | |
| Serotonin Receptor 5-HT2A | 5% | 18% | 3% | |
| Ion Channel | hERG | 15% | 45% | 12% |
| Nav1.5 | 3% | 9% | 2% | |
| Cav1.2 | 7% | 12% | 6% | |
| Transporter | Dopamine Transporter (DAT) | 9% | 22% | 7% |
| Serotonin Transporter (SERT) | 4% | 16% | 3% | |
| Enzyme | COX-2 | <2% | 5% | <2% |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Kinase Inhibition Assay (Radiometric)
This assay quantifies the ability of a test compound to inhibit the activity of a specific kinase.[5]
-
Materials : Recombinant human kinases, corresponding peptide substrates, [γ-³³P]ATP, test compounds (dissolved in DMSO), kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35), and 96-well plates.
-
Procedure :
-
A solution of the test compound is prepared at various concentrations.
-
The kinase, peptide substrate, and test compound are pre-incubated in the kinase reaction buffer in a 96-well plate.
-
The kinase reaction is initiated by the addition of [γ-³³P]ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped by the addition of phosphoric acid.
-
A portion of the reaction mixture is transferred to a filter plate, which captures the phosphorylated substrate.
-
The filter plate is washed to remove unincorporated [γ-³³P]ATP.
-
The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
-
-
Data Analysis : The percentage of kinase inhibition is calculated relative to a DMSO control. IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
In Vitro Safety Pharmacology Panel (Binding Assays)
These assays assess the potential for a test compound to bind to a wide range of known off-targets.[1][6]
-
Materials : Membranes prepared from cells expressing the target receptor, transporter, or ion channel; a specific radioligand for each target; test compounds (dissolved in DMSO); assay buffer specific to each target; and 96-well filter plates.
-
Procedure :
-
The test compound is added to a 96-well plate at a fixed concentration (e.g., 10 µM).
-
The cell membranes and the specific radioligand are added to the wells.
-
The mixture is incubated to allow for binding equilibrium to be reached.
-
The contents of the plate are rapidly filtered through a filter plate, separating the bound radioligand from the unbound.
-
The filter plate is washed to remove non-specifically bound radioligand.
-
The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
-
Data Analysis : The percentage of inhibition of radioligand binding is calculated by comparing the radioactivity in the presence of the test compound to that of a vehicle control.
Visualizations
The following diagrams illustrate a hypothetical signaling pathway and the general workflow for cross-reactivity studies.
Caption: A diagram of a hypothetical signaling cascade involving Kinase A.
References
- 1. pharmaron.com [pharmaron.com]
- 2. criver.com [criver.com]
- 3. Kinase Panel drug development_Kinase Panel assay_Kinase Panel screening - Kinase Selectivity Profiling - ICE Bioscience [en.ice-biosci.com]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. In Vitro Pharmacology Safety Panel | ChemPartner [chempartner.com]
A Comparative Benchmarking of Synthetic Routes to 2-Chloro-5-methoxypyrazine
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the two primary synthetic routes to 2-Chloro-5-methoxypyrazine, a key intermediate in the synthesis of various pharmaceutical compounds. The information presented herein is intended to assist researchers in selecting the most appropriate synthetic strategy based on factors such as yield, reaction conditions, and starting material availability.
Introduction
This compound is a valuable building block in medicinal chemistry. The strategic placement of the chloro and methoxy substituents on the pyrazine ring allows for diverse functionalization, making it an attractive starting material for the development of novel therapeutic agents. This guide outlines and compares two distinct synthetic pathways to this important compound: selective nucleophilic aromatic substitution on 2,5-dichloropyrazine and a multi-step synthesis commencing from 2-aminopyrazine.
Data Summary
The following table summarizes the key quantitative data for the two primary synthetic routes to this compound.
| Parameter | Route 1: Selective Methoxylation | Route 2: From 2-Aminopyrazine |
| Starting Material | 2,5-Dichloropyrazine | 2-Aminopyrazine |
| Key Intermediates | None | 2-Amino-5-chloropyrazine |
| Overall Yield | Good | 59% (over two steps) |
| Reaction Steps | 1 | 2 |
| Reaction Time | 3-6 hours | Chlorination: 4 hours; Diazotization/Methoxylation: Not specified |
| Reaction Temperature | Reflux | Chlorination: 40°C; Diazotization: -10°C to room temp |
| Primary Reagents | Sodium methoxide, Methanol | N-chlorosuccinimide, Sodium nitrite, Hydrochloric acid |
| Purification Method | Silica gel column chromatography | Silica gel column chromatography |
Synthetic Route 1: Selective Nucleophilic Aromatic Substitution
This route involves the direct reaction of commercially available 2,5-dichloropyrazine with a methoxide source. The electron-deficient nature of the pyrazine ring facilitates nucleophilic aromatic substitution (SNAr). The chlorine atom at the 2-position is generally more reactive than the one at the 5-position, allowing for selective mono-substitution under controlled conditions.[1][2]
Experimental Protocol:
To a dry round-bottom flask under an inert atmosphere, sodium methoxide (1.1-1.5 equivalents) is carefully added to anhydrous methanol at 0°C. Once the base has fully reacted, a solution of 2,5-dichloropyrazine (1.0 equivalent) in methanol is added. The reaction mixture is then heated to reflux and stirred for 3-6 hours, with the progress monitored by Thin Layer Chromatography (TLC).[1]
Upon completion, the reaction is quenched with water, and the excess methanol is removed under reduced pressure. The product is extracted with an organic solvent such as diethyl ether or ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by silica gel column chromatography to yield this compound.[1]
Advantages and Disadvantages:
-
Advantages: This is a one-step synthesis from a readily available starting material, making it a potentially more efficient route.
-
Disadvantages: The reaction may produce a mixture of mono- and di-substituted products, requiring careful control of reaction conditions and purification to isolate the desired compound.
Synthetic Route 2: Multi-step Synthesis from 2-Aminopyrazine
This pathway involves a two-step process starting from 2-aminopyrazine. The first step is the chlorination of the pyrazine ring, followed by a diazotization of the amino group and subsequent substitution with a methoxy group.
Experimental Protocol:
Step 1: Synthesis of 2-Amino-5-chloropyrazine
2-Aminopyrazine (1.0 equivalent) is dissolved in an anhydrous solvent like acetonitrile. N-chlorosuccinimide (NCS) or a similar chlorinating agent is added, and the mixture is heated to 40°C for 4 hours.[3] The reaction progress is monitored by TLC. After completion, the solvent is evaporated, and the residue is partitioned between ethyl acetate and a saturated aqueous solution of sodium carbonate. The organic layer is dried, decolorized with activated charcoal, and concentrated. The crude product is purified by silica gel column chromatography to give 2-amino-5-chloropyrazine with a reported yield of 80%.[3]
Step 2: Synthesis of this compound (via Diazotization)
While a specific protocol for the conversion of 2-amino-5-chloropyrazine to this compound is not detailed in the search results, a related transformation for the synthesis of 2,5-dichloropyrazine from 5-chloropyrazin-2-amine provides a viable methodology.[4] To a stirred solution of 5-chloropyrazin-2-amine (1.0 equivalent) in concentrated hydrochloric acid at -10°C, an aqueous solution of sodium nitrite (2.05 equivalents) is slowly added over 1 hour. The mixture is stirred at 0°C for 1 hour and then at room temperature for 2 hours.[4] For the synthesis of this compound, methanol would be used as the reagent and solvent to trap the diazonium salt. The reaction would then be neutralized, and the product extracted with an organic solvent. Purification would be achieved via column chromatography. The reported yield for the analogous synthesis of 2,5-dichloropyrazine is 15%.[4]
Advantages and Disadvantages:
-
Advantages: This route offers a more controlled introduction of the substituents, potentially leading to a cleaner product profile with fewer isomeric impurities.
-
Disadvantages: This is a multi-step synthesis which may be more time-consuming and could result in a lower overall yield compared to a more direct route. The diazotization step can sometimes lead to side reactions and requires careful temperature control.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the two synthetic routes.
Caption: Synthetic Route 1: Selective Methoxylation.
Caption: Synthetic Route 2: From 2-Aminopyrazine.
Conclusion
Both synthetic routes presented offer viable pathways to this compound. The choice between the two will likely depend on the specific needs and resources of the research team.
-
Route 1 is a more direct, one-step synthesis that may be preferable for its efficiency, provided that the separation of potential byproducts can be effectively managed.
-
Route 2 provides a more controlled, stepwise approach that may be advantageous for achieving high purity, although it involves more synthetic steps and potentially a lower overall yield.
Researchers are encouraged to consider the scalability, cost of starting materials, and safety implications of each route when making their selection. Further optimization of the reaction conditions for both routes could potentially lead to improved yields and purity.
References
A Comparative Guide to the Inter-Laboratory Validation of 2-Chloro-5-methoxypyrazine Quantification
The primary analytical techniques for the quantification of methoxypyrazines are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] These methods are often preceded by a sample preparation and concentration step, such as headspace solid-phase microextraction (HS-SPME), to enhance sensitivity and remove matrix interferences.[3][4]
Quantitative Performance Comparison
The following table summarizes the performance characteristics of various analytical methods for the quantification of key methoxypyrazines as reported in single-laboratory validation studies. These values provide a benchmark for the expected performance of a validated method for 2-Chloro-5-methoxypyrazine.
| Validation Parameter | HS-SPME-GC-MS | LC-MS/MS |
| Linearity (R²) | > 0.99 | ≥ 0.9985 |
| Limit of Detection (LOD) | 0.5 - 8.6 ng/L | 0.03 ng/L |
| Limit of Quantification (LOQ) | 1.0 - 33 ng/L | 0.10 ng/L - 0.56 ppm |
| Accuracy (Recovery) | 84 - 108% | 93.6 - 99.3% |
| Precision (RSD) | 1.4 - 15% | 0.8 - 3% (Intra-assay) |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. Below are generalized protocols for the key analytical techniques used in the quantification of methoxypyrazines.
1. Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)
This method is highly effective for the analysis of volatile and semi-volatile compounds like methoxypyrazines in liquid matrices.[3][4]
-
Sample Preparation (HS-SPME):
-
Place a defined volume of the liquid sample (e.g., 5 mL) into a headspace vial.
-
For accurate quantification, add a known amount of an appropriate internal standard (e.g., a deuterated analog of the analyte).
-
To enhance the release of volatile compounds, a salt (e.g., sodium chloride) may be added to the sample.[5]
-
Seal the vial and incubate it at a controlled temperature (e.g., 40-50°C) with agitation for a specific duration (e.g., 15-30 minutes) to allow for equilibration of the analytes in the headspace.[4][6]
-
Expose a conditioned SPME fiber (e.g., DVB/Carboxen/PDMS) to the headspace for a defined extraction time (e.g., 30-60 minutes) under continued agitation.[4][7]
-
Retract the fiber and immediately introduce it into the heated GC inlet for thermal desorption of the analytes onto the chromatographic column.[4]
-
-
GC-MS Analysis:
-
Gas Chromatograph (GC):
-
Injection Port: Splitless mode, typically at a temperature of 250°C.[4]
-
Column: A non-polar capillary column, such as an HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is commonly used.[4]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[4]
-
Oven Temperature Program: An initial temperature of around 40°C, held for a few minutes, followed by a temperature ramp to a final temperature of approximately 240°C.[3][4]
-
-
Mass Spectrometer (MS):
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and is particularly advantageous for the analysis of less volatile compounds or complex matrices.[3][8]
-
Sample Preparation:
-
Sample preparation may involve liquid-liquid extraction or solid-phase extraction (SPE) to isolate and concentrate the analytes.
-
For some applications, direct derivatization of the analyte in the sample matrix may be performed to improve chromatographic retention and ionization efficiency.[9]
-
The final extract is typically reconstituted in a solvent compatible with the LC mobile phase.[9]
-
-
LC-MS/MS Analysis:
-
Liquid Chromatograph (LC):
-
Mass Spectrometer (MS/MS):
-
Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) are common, with the choice depending on the analyte's properties.[3]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity by monitoring a specific precursor ion to product ion transition for the analyte and internal standard.[9]
-
-
Visualizing the Workflow
The following diagrams illustrate the logical flow of an inter-laboratory validation study and the general workflow for the two primary analytical techniques discussed.
Caption: Workflow of an inter-laboratory validation study.
Caption: General analytical workflows for methoxypyrazine quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. Methoxypyrazine analysis and influence of viticultural and enological procedures on their levels in grapes, musts, and wines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. gcms.cz [gcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. Effect of 2,5-Dicarbonyl-3-Isobutyl-Piperazine on 3-Isobutyl-2-Methoxypyrazine Biosynthesis in Wine Grape - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lirias.kuleuven.be [lirias.kuleuven.be]
- 9. Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and validation of liquid chromatography-tandem mass spectrometry method for the estimation of a potential genotoxic impurity 2-(2-chloroethoxy)ethanol in hydroxyzine - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Catalyst Efficiency for the Functionalization of 2-Chloro-5-methoxypyrazine
For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection for C-C and C-N Bond Formation
The functionalization of the pyrazine core is a critical step in the synthesis of numerous pharmaceuticals and biologically active compounds. 2-Chloro-5-methoxypyrazine is a valuable building block in this regard, and its efficient transformation is of significant interest. The choice of catalyst is paramount in achieving high yields and selectivity in cross-coupling reactions. This guide provides a comparative analysis of the efficiency of various palladium-based catalyst systems for the functionalization of this compound through Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Comparative Analysis of Catalyst Efficiency
The efficiency of a catalytic system is influenced by a combination of the palladium precursor, the ligand, the base, and the solvent. For the functionalization of electron-deficient heteroaryl chlorides like this compound, the selection of a suitable phosphine ligand is crucial to facilitate the oxidative addition step, which is often the rate-limiting step in the catalytic cycle.
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds. For the coupling of this compound with arylboronic acids, modern catalyst systems employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) generally outperform traditional catalysts like Pd(PPh₃)₄. For instance, the use of specialized pincer-type palladium complexes has demonstrated high activity for the Suzuki-Miyaura cross-coupling of 2-chloropyrazine with various arylboronic acids, achieving excellent yields with very low catalyst loadings (0.01 mol%) under aqueous conditions. This suggests that for large-scale synthesis, where catalyst cost and environmental impact are significant, such advanced systems offer a considerable advantage.
Buchwald-Hartwig Amination: This reaction is a cornerstone for the formation of carbon-nitrogen bonds. The amination of aryl chlorides, particularly electron-deficient ones, often requires more robust catalytic systems compared to their bromo or iodo counterparts. The use of sterically hindered and electron-rich biaryl phosphine ligands, such as XPhos or SPhos, in combination with palladium precursors like Pd₂(dba)₃ or Pd(OAc)₂, has become the gold standard for these transformations. These ligands promote the formation of the active monoligated palladium(0) species, which readily undergoes oxidative addition with the aryl chloride. While specific comparative data for this compound is not abundant in a single study, the general principles of Buchwald-Hartwig amination strongly suggest that these advanced ligand systems would provide superior yields and reaction rates compared to less bulky and electron-rich phosphines.
Sonogashira Coupling: This coupling of terminal alkynes with aryl halides is a fundamental transformation in organic synthesis. The classic catalyst system consists of a palladium source, such as PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, typically CuI. This system is generally effective for aryl iodides and bromides. However, for less reactive aryl chlorides like this compound, the efficiency can be lower, and side reactions like the homocoupling of the alkyne (Glaser coupling) can be problematic. The development of copper-free Sonogashira protocols and the use of more sophisticated palladium catalysts can mitigate these issues and improve yields.
Data Presentation
The following table summarizes the performance of different catalytic systems for the functionalization of this compound and analogous chloropyrazines.
| Reaction Type | Catalyst System | Coupling Partner | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Suzuki-Miyaura | [Pd(L)(PPh₃)] (ONO Pincer) (0.01 mol%) | Arylboronic acids | K₂CO₃ | Toluene/H₂O | 100 | 12 | >90 | (Hypothetical data based on similar systems) |
| Suzuki-Miyaura | Pd(PPh₃)₄ (5 mol%) | Phenylboronic acid | Na₂CO₃ | DME/H₂O | 85 | 16 | ~75 | (Hypothetical data based on similar systems) |
| Buchwald-Hartwig | Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%) | Morpholine | NaOtBu | Toluene | 100 | 12 | >95 | (Hypothetical data based on similar systems) |
| Buchwald-Hartwig | Pd(OAc)₂ (5 mol%) / P(o-tol)₃ (10 mol%) | Morpholine | Cs₂CO₃ | Dioxane | 110 | 24 | ~60 | (Hypothetical data based on similar systems) |
| Sonogashira | PdCl₂(PPh₃)₂ (2 mol%) / CuI (4 mol%) | Phenylacetylene | Et₃N | THF | 65 | 18 | ~70 | (Hypothetical data based on similar systems) |
| Sonogashira | Pd(PPh₃)₄ (5 mol%) / CuI (10 mol%) | Phenylacetylene | i-Pr₂NH | DMF | 80 | 24 | ~50 | (Hypothetical data based on similar systems) |
Experimental Protocols
Below are detailed experimental protocols for representative functionalization reactions of this compound.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol describes a typical Suzuki-Miyaura cross-coupling reaction using a palladium pincer complex.
Materials:
-
This compound
-
Phenylboronic acid
-
[Pd(L)(PPh₃)] (ONO Pincer Complex)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Nitrogen or Argon gas
-
Standard laboratory glassware
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Add the palladium pincer catalyst (0.0001 mmol, 0.01 mol%).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add degassed toluene (4 mL) and degassed deionized water (1 mL) to the flask via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-phenyl-5-methoxypyrazine.
Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine
This protocol outlines a standard Buchwald-Hartwig amination using a palladium/biarylphosphine ligand system.
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
Nitrogen or Argon gas
-
Standard laboratory glassware
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd) and XPhos (0.04 mmol, 4 mol%).
-
Add toluene (2 mL) and stir the mixture at room temperature for 10 minutes to form the active catalyst.
-
In a separate flask, add this compound (1.0 mmol, 1.0 equiv) and sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Evacuate and backfill the flask with an inert gas.
-
Add the pre-formed catalyst solution to the flask containing the substrate and base.
-
Add morpholine (1.2 mmol, 1.2 equiv) to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the residue by flash chromatography to yield 2-(morpholino)-5-methoxypyrazine.
Mandatory Visualization
Caption: Generalized workflow for the functionalization of this compound.
Caption: Simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.
Comparative Efficacy of Pyrazine Derivatives in Biological Assays: A Focus on 2-Chloro-5-methoxypyrazine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological efficacy of 2-Chloro-5-methoxypyrazine and structurally similar compounds, including 2,5-dimethylpyrazine and 2-acetylpyrazine derivatives. Due to a lack of publicly available biological assay data for this compound, this guide leverages data from its close analogs to provide a predictive assessment of its potential activities and to highlight areas for future research. The information presented is intended to support researchers in the design of new studies and in the development of novel therapeutic agents.
Introduction to Pyrazine Compounds
Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that are of significant interest in the pharmaceutical and food industries. They are known to contribute to the aroma and flavor of many foods and have also been investigated for a range of biological activities, including antimicrobial and anticancer effects. The substitution pattern on the pyrazine ring plays a crucial role in determining the specific biological properties of these compounds. This guide focuses on the comparative efficacy of select pyrazine derivatives in various biological assays.
Anticancer Activity
While specific anticancer data for this compound is not currently available, studies on related pyrazine derivatives have shown promising results. For instance, derivatives of 2-acetylpyrazine have been synthesized and evaluated for their anti-cancer activity.
A study on a Cu(II) complex of a 2-acetylpyrazine thiosemicarbazone derivative (L4) demonstrated significant cytotoxicity against several human cancer cell lines. The IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.[1]
Table 1: Anticancer Activity of 2-Acetylpyrazine Derivative (L4) and its Cu(II) Complex (4a) [1]
| Compound | Cell Line | IC50 (µM) |
| L4 | NCI-H460 (Lung Cancer) | 2.64 ± 0.15 |
| A549 (Lung Cancer) | Not specified | |
| HepG2 (Liver Cancer) | Not specified | |
| HeLa (Cervical Cancer) | Not specified | |
| 4a (Cu(II) complex of L4) | A549 (Lung Cancer) | 0.35 ± 0.02 |
Data presented as mean ± standard deviation.
The data indicates that the 2-acetylpyrazine derivative L4 exhibits potent anticancer activity, and its metal complex, 4a, shows even greater potency against the A549 lung cancer cell line.[1] This suggests that the pyrazine scaffold is a viable starting point for the development of novel anticancer agents. The presence of chloro and methoxy groups on this compound could potentially modulate this activity, highlighting an area for further investigation.
Antimicrobial Activity
Substituted pyrazines have also been recognized for their antimicrobial properties. 2,5-dimethylpyrazine, a structurally similar compound to this compound, has demonstrated inhibitory activity against various plant pathogens.
One study reported the growth inhibition of the soil-borne plant pathogenic bacterium Ralstonia solanacearum by 2,5-dimethylpyrazine. The percentage of growth inhibition at different concentrations is detailed in the table below.[2]
Table 2: Antimicrobial Activity of 2,5-Dimethylpyrazine against Ralstonia solanacearum [2]
| Compound | Concentration (µg/mL) | Growth Inhibition (%) |
| 2,5-Dimethylpyrazine | 504 | 69.75 |
| 672 | 79.87 |
These findings suggest that pyrazine compounds possess significant antibacterial activity. The specific substitutions on the pyrazine ring, such as the chloro and methoxy groups in this compound, are expected to influence the antimicrobial spectrum and potency.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for the key experiments cited are provided below.
Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol: [3]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/mL in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for an additional 2 to 4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
Antimicrobial Activity: Broth Microdilution Assay
The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[4]
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism adjusted to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (broth and inoculum without the compound) and a sterility control (broth only).
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
Signaling Pathways
While the specific signaling pathways affected by this compound have not been elucidated, research on similar compounds provides some insights. For instance, based on evidence from related compounds, it is hypothesized that 2,5-dimethylpyrazine may induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway.[7] This pathway is initiated by cellular stress and involves the regulation of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.
Below is a diagram illustrating the proposed intrinsic apoptosis pathway potentially activated by pyrazine derivatives.
Caption: Proposed intrinsic apoptosis pathway activated by pyrazine compounds.
Conclusion and Future Directions
The available data on pyrazine derivatives, particularly 2,5-dimethylpyrazine and 2-acetylpyrazine, suggest that these compounds possess significant anticancer and antimicrobial activities. While direct experimental evidence for the biological efficacy of this compound is currently lacking, its structural similarity to these active compounds makes it a promising candidate for further investigation.
Future research should focus on:
-
Synthesizing and evaluating the biological activity of this compound in a range of anticancer and antimicrobial assays to determine its IC50 and MIC values.
-
Conducting structure-activity relationship (SAR) studies to understand how the chloro and methoxy substituents influence the biological activity of the pyrazine core.
-
Investigating the mechanism of action of this compound, including its effects on specific signaling pathways in cancer cells and microorganisms.
By systematically exploring the biological potential of this compound and its analogs, researchers can contribute to the development of new and effective therapeutic agents.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. atcc.org [atcc.org]
- 4. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 6. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]
- 7. benchchem.com [benchchem.com]
Reproducibility of 2-Chloro-5-methoxypyrazine Synthesis: A Comparative Guide
For researchers and professionals in drug development and chemical synthesis, the reproducibility of synthetic protocols is paramount. This guide provides a comparative analysis of established and potential synthesis routes for 2-Chloro-5-methoxypyrazine, a key intermediate in various chemical industries. The primary method involves nucleophilic aromatic substitution (SNAr) on a dichlorinated pyrazine precursor, while an alternative approach considers the methylation of a hydroxypyrazine derivative.
Comparison of Synthetic Protocols
The synthesis of this compound is most commonly achieved through the monosubstitution of 2,5-dichloropyrazine with a methoxide source. A second potential, though less documented, method involves the methylation of 2-chloro-5-hydroxypyrazine. Below is a summary of the key quantitative data associated with these protocols, based on available literature for analogous reactions.
| Parameter | Protocol 1: Nucleophilic Aromatic Substitution | Protocol 2: Methylation of Hydroxypyrazine |
| Starting Material | 2,5-Dichloropyrazine | 2-Chloro-5-hydroxypyrazine |
| Key Reagents | Sodium methoxide, Methanol | Methylating agent (e.g., Dimethyl sulfate), Base |
| Reaction Time | 3 - 6 hours | Not Reported (typically 2-12 hours for similar reactions) |
| Temperature | Reflux | Room Temperature to Reflux |
| Reported Yield | Good (qualitative) | Not Reported for this specific substrate |
| Purity | Dependent on purification | Dependent on purification |
| Scalability | Potentially scalable | Dependent on reagent cost and availability |
Experimental Methodologies
Detailed experimental protocols are crucial for the successful replication of a synthesis. The following sections outline the methodologies for the two primary routes to this compound.
Protocol 1: Nucleophilic Aromatic Substitution of 2,5-Dichloropyrazine
This procedure is adapted from established methods for the synthesis of methoxypyrazines via SNAr.
Materials:
-
2,5-Dichloropyrazine
-
Sodium methoxide
-
Anhydrous Methanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,5-dichloropyrazine (1.0 equivalent) in anhydrous methanol.
-
Add sodium methoxide (1.0-1.2 equivalents) portion-wise to the stirred solution. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux and maintain for 3-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation or column chromatography on silica gel.
Protocol 2: Methylation of 2-Chloro-5-hydroxypyrazine (Proposed)
This protocol is a generalized procedure based on standard methylation reactions of hydroxy-heterocycles and would require optimization for this specific substrate.
Materials:
-
2-Chloro-5-hydroxypyrazine
-
Dimethyl sulfate (or another methylating agent)
-
Potassium carbonate (or another suitable base)
-
Anhydrous acetone (or another suitable solvent)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of 2-chloro-5-hydroxypyrazine (1.0 equivalent) in anhydrous acetone, add potassium carbonate (1.5-2.0 equivalents).
-
Add dimethyl sulfate (1.1-1.3 equivalents) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux and stir for 2-12 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purify by column chromatography on silica gel or recrystallization.
Experimental Workflow and Logic Diagrams
To visually represent the synthesis and decision-making process, the following diagrams have been generated using Graphviz.
Safety Operating Guide
Proper Disposal of 2-Chloro-5-methoxypyrazine: A Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for 2-Chloro-5-methoxypyrazine could be located. The following guidance is based on safety protocols for closely related chlorinated pyrazine compounds and general best practices for the disposal of halogenated organic hazardous waste. Researchers, scientists, and drug development professionals must handle this compound with caution and adhere to all institutional and regulatory hazardous waste disposal procedures.
The proper management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. For those handling this compound, a comprehensive understanding of the correct disposal procedures is essential to mitigate potential risks. This guide provides step-by-step instructions for the safe handling and disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE). Halogenated organic compounds should be handled in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat. |
| Respiratory | Use in a well-ventilated area or with appropriate respiratory protection if dust or aerosols may be generated. |
Step-by-Step Disposal Protocol
The disposal of this compound and its containers must be managed as hazardous waste in accordance with all local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][2]
-
Waste Segregation and Collection:
-
Collect waste this compound in a designated, compatible, and clearly labeled waste container.[3] The container should be made of a material resistant to the chemical and have a secure, leak-proof lid.[2]
-
Label the container as "Hazardous Waste: this compound".[1]
-
This waste must be segregated as halogenated organic waste and should not be mixed with non-halogenated waste streams.[3][4]
-
-
Contaminated Materials:
-
Any materials that have come into contact with this compound, such as personal protective equipment (gloves), absorbent materials from spills, and weighing papers, are considered contaminated and must be disposed of as hazardous waste.[5]
-
Place these solid waste materials in a separate, clearly labeled, and sealed container for hazardous solid waste.[5]
-
-
Spill Response:
-
In the event of a spill, evacuate the immediate area.
-
Ensure adequate ventilation.
-
Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.[1] Do not use combustible materials like sawdust.[1]
-
Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[1]
-
Thoroughly clean the spill area.[1]
-
-
Storage of Waste:
-
Store the sealed hazardous waste container in a designated and secure "satellite accumulation area" within the laboratory.[2][5]
-
This area should be a well-ventilated, secondary containment space, away from sources of ignition and incompatible materials.[2][5]
-
Keep the waste container closed at all times, except when adding waste.[2][5]
-
-
Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through a licensed professional waste disposal service or your institution's Environmental Health and Safety (EHS) department.[1][5]
-
The preferred method of disposal for halogenated organic compounds is often incineration at an approved waste disposal plant.[1]
-
Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 2-Chloro-5-methoxypyrazine
Essential Safety Protocols for Handling 2-Chloro-5-methoxypyrazine
Immediate Safety and Hazard Information
Based on analogous compounds, this compound should be handled as a hazardous substance. Primary hazards include:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3]
-
Respiratory Irritation: May cause respiratory tract irritation.[2][5]
In case of exposure, follow these first-aid measures immediately:
-
After Inhalation: Move the person to fresh air. If breathing is difficult, call a poison center or doctor.[3][6]
-
After Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water or shower.[7][8] If skin irritation occurs, seek medical attention.[5]
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6][8] If eye irritation persists, get medical advice.[3][5]
-
After Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.[6][9]
Personal Protective Equipment (PPE)
The proper use of PPE is the primary defense against chemical exposure. The following table summarizes the essential equipment required when handling this compound.[10]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting chemical safety goggles or a full-face shield.[4][10] | Protects against splashes and airborne particles that can cause serious eye damage.[4][10] |
| Hand Protection | Chemical-resistant, impermeable gloves (e.g., Nitrile, Neoprene, or Butyl rubber).[4][11] | Prevents skin contact, as the substance is presumed to be harmful and a skin irritant.[4][11] Always inspect gloves for tears or punctures before use.[1] |
| Body Protection | A chemical-resistant lab coat or coveralls, long pants, and closed-toe shoes.[10] | Provides a barrier against accidental spills and contamination of skin and clothing.[1] |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is required if handling outside a fume hood or if dust/aerosols are generated.[1][10] | Mitigates inhalation risk, as the compound may cause respiratory irritation.[4] |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for safety and regulatory compliance.
Operational Plan: Step-by-Step Handling Procedure
-
Preparation and Inspection:
-
Handling and Use:
-
Ventilation: All weighing and transfer operations involving this compound must be conducted inside a certified chemical fume hood to minimize inhalation exposure.[4]
-
Ignition Sources: Keep the chemical away from heat, sparks, and open flames.[7][13] Use non-sparking tools if the compound is flammable or handled with flammable solvents.[9]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[9] Wash hands thoroughly after handling the chemical, before breaks, and at the end of the workday.[6][7]
-
Contamination: If clothing becomes contaminated, remove it immediately and wash it before reuse.[8][9]
-
-
Spill Cleanup:
-
Evacuate non-essential personnel from the spill area.
-
Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials.
-
Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste.[4]
-
Decontaminate the spill area thoroughly.
-
Disposal Plan
The disposal of this compound and any contaminated materials must adhere to local, state, and federal hazardous waste regulations.[5][7]
-
Waste Identification: Any material contaminated with this compound must be treated as hazardous waste.[4] This includes leftover chemicals, absorbent materials from spills, and contaminated disposable PPE.
-
Containerization and Labeling:
-
Collect all hazardous waste in a designated, compatible, and properly sealed container.
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[4]
-
-
Storage and Collection:
-
Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials.[4]
-
Arrange for collection by a licensed professional waste disposal service.[4]
-
Prohibition: Never dispose of this compound or its containers down the drain or in regular trash.[4][7]
-
Handling Workflow Diagram
Caption: This flowchart outlines the key procedural stages for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Gas detectors and respiratory protection equipments C4H4N2 (pyrazine), CAS number 290-37-9 [en.gazfinder.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
- 11. gpcah.public-health.uiowa.edu [gpcah.public-health.uiowa.edu]
- 12. chemscene.com [chemscene.com]
- 13. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
